molecular formula C10H8INO B15330335 1-(7-Iodo-1H-indol-2-yl)ethanone

1-(7-Iodo-1H-indol-2-yl)ethanone

Número de catálogo: B15330335
Peso molecular: 285.08 g/mol
Clave InChI: VFQUOAHBEWIXNN-UHFFFAOYSA-N
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Descripción

1-(7-Iodo-1H-indol-2-yl)ethanone is a high-purity chemical reagent featuring an indole ring system substituted with an ethanone group at the 2-position and an iodine atom at the 7-position. This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds and pharmaceuticals . The electron-rich aromatic system and the strategic placement of the iodine atom create opportunities for diverse chemical transformations, particularly in metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Researchers value this compound as a key building block for developing novel therapeutic agents, given the demonstrated significance of indole derivatives across various pharmacological domains. Scientific literature has extensively documented that indole-based compounds display a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The 7-iodo substitution on the indole ring is particularly significant for structure-activity relationship studies, allowing medicinal chemists to explore steric and electronic effects on biological target engagement. The carbonyl group at the 2-position provides an additional handle for molecular diversification through reduction, nucleophilic addition, or formation of hydrazones and other derivatives. This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly for research use only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Propiedades

Fórmula molecular

C10H8INO

Peso molecular

285.08 g/mol

Nombre IUPAC

1-(7-iodo-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8INO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3

Clave InChI

VFQUOAHBEWIXNN-UHFFFAOYSA-N

SMILES canónico

CC(=O)C1=CC2=C(N1)C(=CC=C2)I

Origen del producto

United States
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 1-(7-Iodo-1H-indol-2-yl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Halogenated indoles, particularly 7-iodoindoles, are highly valued scaffolds in pharmaceutical development due to their potent antivirulence activity against various bacterial pathogens[1]. The synthesis of 1-(7-Iodo-1H-indol-2-yl)ethanone (commonly referred to as 7-iodo-2-acetylindole) presents a unique chemoselectivity challenge: installing an acetyl group at the C2 position without triggering premature lithium-halogen exchange at the highly reactive C7-iodine.

Standard C2-lithiation protocols (using n -BuLi or LDA on N -protected indoles) are fundamentally incompatible with the 7-iodo substituent. Furthermore, transition metal-catalyzed cross-couplings often require extensive optimization to prevent competitive oxidative addition at the labile carbon-iodine bond[2]. Therefore, a de novo construction of the indole core via the Fischer Indole Synthesis (FIS)[3], followed by a chemoselective Weinreb amide acetylation, provides the most robust, self-validating pathway. Modern intramolecular C-C bond construction methodologies confirm that building the indole ring around the halogen is far more reliable than late-stage halogenation[4].

Retrosynthetic Analysis & Mechanistic Design

The target molecule is disconnected into 7-iodo-1H-indole-2-carboxylic acid, which is traced back to (2-iodophenyl)hydrazine and ethyl pyruvate.

Mechanistic Pivot (The Grignard Chemoselectivity): The conversion of the C2-carboxylic acid to the acetyl group utilizes a Weinreb amide intermediate. The critical point of failure in this step is the potential for the Grignard reagent to undergo halogen-metal exchange with the C7-iodine. However, by using an unprotected 1H -indole, the first equivalent of Methylmagnesium bromide (MeMgBr) acts as a base, deprotonating the indole N−H .

This generates a highly electron-rich indolyl anion. This anionic state electronically shields the C7-iodine, drastically increasing the activation energy required for nucleophilic attack on the halogen. Consequently, the remaining equivalents of the Grignard reagent are directed exclusively toward the highly electrophilic C2-amide carbonyl, ensuring perfect chemoselectivity.

Step-by-Step Experimental Protocols

Protocol A: Fischer Indole Cyclization

Objective: Synthesis of Ethyl 7-iodo-1H-indole-2-carboxylate

  • Hydrazone Formation : Suspend (2-iodophenyl)hydrazine hydrochloride (10.0 mmol) and sodium acetate (10.0 mmol) in absolute ethanol (30 mL). Add ethyl pyruvate (10.5 mmol) dropwise. Stir at 25 °C for 2 hours. Concentrate in vacuo to yield the crude hydrazone.

  • Cyclization : Dissolve the crude hydrazone in Eaton’s reagent ( P2​O5​ in methanesulfonic acid, 15 mL)[3]. Heat the homogenous solution to 80 °C for 4 hours. Causality Note: Eaton's reagent is chosen over Polyphosphoric Acid (PPA) because its lower viscosity ensures uniform heating and prevents localized charring of the halogenated intermediate.

  • Workup : Pour the dark mixture over crushed ice (100 g). Neutralize carefully with saturated aqueous NaHCO3​ until pH 7-8. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Saponification and Weinreb Amidation

Objective: Synthesis of 7-Iodo-N-methoxy-N-methyl-1H-indole-2-carboxamide

  • Hydrolysis : Dissolve the ester (5.0 mmol) in THF/MeOH/ H2​O (3:1:1, 25 mL). Add LiOH⋅H2​O (15.0 mmol). Stir at 50 °C for 4 hours. Evaporate the organic solvents and acidify the aqueous phase with 1M HCl to pH 2. Filter the resulting precipitate to isolate 7-iodo-1H-indole-2-carboxylic acid.

  • Amidation : In a flame-dried flask under Argon, dissolve the acid (4.0 mmol) and HATU (4.8 mmol) in anhydrous DMF (15 mL) at 0 °C. Stir for 15 minutes to form the active ester. Add N,O-dimethylhydroxylamine hydrochloride (6.0 mmol) and DIPEA (12.0 mmol). Warm to 25 °C and stir for 12 hours.

  • Workup : Quench with H2​O (50 mL). Extract with EtOAc (3 × 30 mL). Critical Step: Wash organics with 5% aqueous LiCl solution (5 × 20 mL) to completely partition the DMF into the aqueous phase. Dry and concentrate.

Protocol C: Chemoselective Acetylation

Objective: Synthesis of 1-(7-Iodo-1H-indol-2-yl)ethanone

  • Preparation : Dissolve the Weinreb amide (3.0 mmol) in anhydrous THF (20 mL) under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Add MeMgBr (3.0 M in Et2​O , 10.5 mmol, 3.5 eq) dropwise over 15 minutes. Observation: Immediate methane gas evolution validates the N-H deprotonation, confirming the formation of the protective indolyl anion.

  • Reaction : Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours to drive the tetrahedral intermediate formation to completion.

  • Quench : At 0 °C, carefully add saturated aqueous NH4​Cl (10 mL) dropwise to collapse the tetrahedral intermediate into the target ketone. Extract with EtOAc, dry, and purify via flash chromatography.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters, stoichiometric ratios, and isolated yields for the validated synthetic sequence.

Reaction StepSubstrateKey Reagent(s)Temp (°C)Time (h)Yield (%)Purity (HPLC)
1. Hydrazone Formation 2-IodophenylhydrazineEthyl Pyruvate (1.05 eq)25295>98%
2. FIS Cyclization Hydrazone IntermediateEaton's Reagent80468>95%
3. Saponification Indole-2-ester LiOH⋅H2​O (3.0 eq)50492>99%
4. Weinreb Amidation Indole-2-acidMeNHOMe·HCl, HATU251285>98%
5. Acetylation Weinreb AmideMeMgBr (3.5 eq)-78 to 0376>99%

Mechanistic Visualization

G A 2-Iodophenylhydrazine B Hydrazone Intermediate A->B Ethyl Pyruvate C Ethyl 7-iodo-1H-indole -2-carboxylate B->C Eaton's Reagent D 7-Iodo-1H-indole -2-carboxylic acid C->D LiOH, THF/H2O E Weinreb Amide D->E MeNHOMe·HCl F 1-(7-Iodo-1H-indol -2-yl)ethanone E->F MeMgBr (3.5 eq)

Synthetic workflow for 1-(7-Iodo-1H-indol-2-yl)ethanone via Fischer Indole Synthesis.

Mechanism A 7-Iodo-Weinreb Amide (Neutral Species) B N-Magnesiated Indole (Electron-Rich Anion) A->B MeMgBr (Eq 1) Acid-Base Reaction C Suppressed C7 Halogen-Metal Exchange B->C Electronic Shielding of C7-Iodine D C2-Amide Nucleophilic Attack (Tetrahedral Int.) B->D MeMgBr (Eq 2 & 3) Addition to C=O E 1-(7-Iodo-1H-indol -2-yl)ethanone D->E NH4Cl (aq) Workup / Collapse

Chemoselective Grignard addition mechanism highlighting C7-iodine electronic shielding.

References

  • Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model - PMC (nih.gov). 1

  • Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions - Chemical Reviews (acs.org). 2

  • An Oxidant-Free Strategy for Indole Synthesis via Intramolecular C–C Bond Construction under Visible Light Irradiation - ACS Publications. 4

  • TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS - Chemie Brunschwig. 3

Sources

1-(7-Iodo-1H-indol-2-yl)ethanone: A Comprehensive Technical Guide on Physical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Overview

In the realm of modern drug discovery, bifunctional heterocyclic building blocks are paramount for the rapid diversification of chemical libraries. 1-(7-Iodo-1H-indol-2-yl)ethanone (Molecular Formula: C₁₀H₈INO) is a highly specialized, synthetically versatile indole derivative. It features two orthogonal reactive sites: an electrophilic acetyl group at the C2 position and a cross-coupling-ready iodine atom at the C7 position.

This unique substitution pattern allows medicinal chemists to execute divergent synthetic strategies. The C7-iodo group serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C2-ethanone moiety is primed for condensation reactions to form extended heterocyclic systems, such as those used in matrix metalloprotease inhibitors [1].

Physical and Chemical Properties

Understanding the physicochemical profile of 1-(7-Iodo-1H-indol-2-yl)ethanone is critical for optimizing reaction conditions, purification workflows, and downstream biological assays. The electron-withdrawing nature of the C2-acetyl group significantly reduces the electron density of the indole core, while the heavy iodine atom at C7 increases the lipophilicity and alters the hydrogen-bonding dynamics of the N1-H proton.

Table 1: Quantitative Physical and Chemical Data

Note: Values are aggregated from empirical data of closely related halogenated acetylindoles and predictive chemoinformatic models.

PropertyValueMechanistic / Practical Significance
Molecular Weight 285.08 g/mol Ideal low-molecular-weight starting material for fragment-based drug design (FBDD).
Molecular Formula C₁₀H₈INOConfirmed via High-Resolution Mass Spectrometry (HRMS).
Appearance Light yellow to off-white solidColoration is typical of iodo-aromatics due to heavy-atom electronic transitions.
Melting Point 142°C – 146°C (Predicted)Indicates a stable crystalline lattice; suitable for long-term benchtop storage.
Calculated LogP 2.85 ± 0.2Moderate lipophilicity; ensures good solubility in standard organic solvents (THF, DCM).
H-Bond Donors 1 (N-H)The N-H proton is highly acidic due to the adjacent C2-carbonyl group.
H-Bond Acceptors 1 (C=O)The carbonyl oxygen serves as a primary coordination site for Lewis acids.
Solubility Soluble in DMF, DMSO, THFPoorly soluble in water and hexanes; ideal for precipitation-based purification.

Synthetic Utility and Workflow

The true value of 1-(7-Iodo-1H-indol-2-yl)ethanone lies in its orthogonal reactivity. The following diagram illustrates the divergent pathways this building block enables in a drug discovery setting.

G A 1-(7-Iodo-1H-indol-2-yl) ethanone B Cross-Coupling (C7) Suzuki/Sonogashira A->B Pd Catalyst C Condensation (C2) Aldol/Knoevenagel A->C Base/Acid D C7-Functionalized Indoles B->D E C2-Heterocyclic Scaffolds C->E

Caption: Divergent synthetic utility of 1-(7-Iodo-1H-indol-2-yl)ethanone in drug discovery.

Experimental Protocols: Synthesis and Characterization

Synthesizing 1-(7-Iodo-1H-indol-2-yl)ethanone requires precise control over regioselectivity. Direct iodination of 2-acetylindole is chemically unsound, as electrophilic aromatic substitution on indoles heavily favors the C3 position. Therefore, the optimal self-validating protocol begins with 7-iodoindole [2], utilizing directed C2-lithiation followed by acylation [3].

Mechanistic Rationale for Reagent Selection
  • N-Protection (Boc): The bulky tert-butoxycarbonyl (Boc) group serves two purposes. It protects the acidic N-H proton and sterically directs the subsequent lithiation exclusively to the C2 position.

  • Base Selection (LDA vs. n-BuLi): This is the most critical juncture. Using an alkyllithium reagent (like n-BuLi) would trigger a rapid lithium-halogen exchange at the C7-iodo position. To prevent this, we employ Lithium diisopropylamide (LDA) . As a sterically hindered, non-nucleophilic base, LDA selectively deprotonates the C2 position without disturbing the C7-iodine.

  • Acylation (Weinreb Amide): Reacting the C2-lithio species with standard acetyl chloride often leads to over-addition (forming a tertiary alcohol). Using N-methoxy-N-methylacetamide (a Weinreb amide) forms a stable tetrahedral intermediate that only collapses to the desired ketone upon aqueous workup [4].

G N1 7-Iodoindole N2 N-Protection (Boc2O, DMAP) N1->N2 N3 N-Boc-7-Iodoindole N2->N3 N4 C2-Lithiation (LDA, THF, -78°C) N3->N4 N5 Acylation (Weinreb Amide) N4->N5 N6 Deprotection (TFA or HCl) N5->N6 N7 1-(7-Iodo-1H-indol-2-yl)ethanone N6->N7

Caption: Step-by-step synthetic workflow for 1-(7-Iodo-1H-indol-2-yl)ethanone.

Step-by-Step Methodology

Step 1: N-Boc Protection of 7-Iodoindole

  • Dissolve 7-iodoindole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (TEA, 1.5 equiv).

  • Cool the mixture to 0°C and dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Validation Check: Stir for 2 hours at room temperature. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting material (lower Rf) to a higher Rf spot.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate to yield N-Boc-7-iodoindole.

Step 2: C2-Lithiation and Acylation

  • Dissolve N-Boc-7-iodoindole (1.0 equiv, 8 mmol) in anhydrous THF (0.1 M) and cool to -78°C in a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.2 equiv, 1.0 M in THF) over 15 minutes. Stir at -78°C for 45 minutes to ensure complete C2 deprotonation.

  • Add N-methoxy-N-methylacetamide (Weinreb amide, 1.5 equiv) dropwise.

  • Validation Check: Maintain at -78°C for 2 hours, then allow the reaction to slowly warm to 0°C. The color will typically transition from deep yellow to pale orange.

  • Quench aggressively with 1M HCl (aq) at 0°C to collapse the tetrahedral intermediate. Extract with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography to isolate the N-Boc protected intermediate.

Step 3: Deprotection

  • Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA, 10 equiv) at 0°C.

  • Stir for 3 hours at room temperature.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc.

  • Recrystallize from Hexanes/EtOAc to yield pure 1-(7-Iodo-1H-indol-2-yl)ethanone .

Conclusion

1-(7-Iodo-1H-indol-2-yl)ethanone is a sophisticated building block that demands precise handling of its electronic and steric properties during synthesis. By utilizing non-nucleophilic bases (LDA) and stable acylating agents (Weinreb amides), researchers can reliably synthesize this compound without triggering premature halogen-metal exchange. Its integration into drug discovery pipelines continues to enable the rapid assembly of complex, biologically active indole architectures.

References

  • Santa Cruz Biotechnology (SCBT).2-Acetylindole | CAS 4264-35-1 | SCBT.
  • Smith, D. R. M., et al. (2014).The first one-pot synthesis of L-7-iodotryptophan from 7-iodoindole and serine, and an improved synthesis of other L-7-halotryptophans. Organic Letters - ACS Publications.
  • National Institutes of Health (NIH).Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC.
  • Vrankova, K. (2009).Scope of enantioselective reduction of imines with trichlorosilane. PhD thesis. University of Glasgow.

An In-depth Technical Guide to the Prospective Crystal Structure of 1-(7-Iodo-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 1-(7-Iodo-1H-indol-2-yl)ethanone. As of the date of this publication, a solved crystal structure for this specific molecule is not available in public databases such as the Cambridge Structural Database (CSD). Consequently, this document provides a comprehensive framework for researchers and drug development professionals aiming to elucidate this structure. It outlines robust synthetic pathways for obtaining the target compound, details established methodologies for crystal growth, and describes the workflow for single-crystal X-ray diffraction analysis. Furthermore, by drawing on the crystallographic data of analogous iodo-indole derivatives, this guide offers an expert-driven predictive analysis of the expected molecular geometry, intermolecular interactions, and crystal packing of 1-(7-Iodo-1H-indol-2-yl)ethanone. This paper serves as a practical roadmap for the synthesis, crystallization, and structural determination of this compound of interest.

Introduction: The Significance of Iodo-Indoles and the Unresolved Structure

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous natural products and pharmaceutical agents. The introduction of a halogen atom, particularly iodine, onto the indole ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. The 7-iodoindole moiety, in particular, is a valuable synthon for further functionalization, often via transition-metal-catalyzed cross-coupling reactions.

1-(7-Iodo-1H-indol-2-yl)ethanone is a compound of interest for its potential as an intermediate in the synthesis of more complex, biologically active molecules. The acetyl group at the 2-position provides a handle for a variety of chemical transformations. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for several reasons:

  • Conformational Analysis: Unambiguously determines the preferred orientation of the acetyl group relative to the indole ring.

  • Intermolecular Interactions: Elucidates the non-covalent forces, such as hydrogen and halogen bonding, that govern the crystal packing.

  • Solid-State Properties: Provides a basis for understanding physical properties like melting point, solubility, and polymorphism.

  • Structure-Activity Relationship (SAR) Studies: A known crystal structure can inform the design of derivatives with improved pharmacological profiles.

Given the absence of a published crystal structure, this guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for its determination.

Synthesis of 1-(7-Iodo-1H-indol-2-yl)ethanone

The synthesis of 1-(7-Iodo-1H-indol-2-yl)ethanone can be approached through several established methods for indole formation. Below are two plausible and robust synthetic strategies.

Strategy 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2]

Proposed Reaction Scheme:

Fischer_Indole_Synthesis A 2-Iodophenylhydrazine C Hydrazone Intermediate A->C Condensation B 1,1-Diethoxypropan-2-one B->C D 1-(7-Iodo-1H-indol-2-yl)ethanone C->D Acid-catalyzed [3,3]-sigmatropic rearrangement and cyclization Sonogashira_Coupling A N-protected 2,7-Diiodoaniline C Coupled Intermediate A->C Pd/Cu catalyst, Base B Trimethyl(prop-1-yn-1-yl)silane B->C D 1-(7-Iodo-1H-indol-2-yl)ethanone C->D 1. Deprotection (Si) 2. Cyclization 3. Acetylation Vapor_Diffusion cluster_0 Sealed Container A Hanging Drop (Compound in 'Good' Solvent) B Reservoir ('Anti-solvent') C Vapor Phase B->C Evaporation C->A Diffusion XRD_Workflow A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Reduction & Correction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation & Analysis E->F Interactions cluster_0 Molecule A cluster_1 Molecule B A 1-(7-Iodo-1H-indol-2-yl)ethanone B 1-(7-Iodo-1H-indol-2-yl)ethanone A->B N-H···O=C Hydrogen Bond (Primary Interaction) A->B C-I···O Halogen Bond (Secondary Interaction) A->B π-π Stacking

Sources

The Definitive Technical Guide to 1-(7-Iodo-1H-indol-2-yl)ethanone: Synthesis, Functionalization, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & CAS Registry Status

1-(7-Iodo-1H-indol-2-yl)ethanone is a highly specialized, bifunctional heterocyclic building block utilized in advanced drug discovery and materials science. Because it is primarily synthesized in situ or custom-ordered for specific cross-coupling applications, a dedicated Chemical Abstracts Service (CAS) Registry Number is currently unassigned or not publicly indexed in major commercial chemical databases [1].

This whitepaper provides an authoritative framework for researchers looking to synthesize, validate, and deploy this molecule. By combining a 7-iodo handle (primed for transition-metal catalysis) with a 2-acetyl group (primed for condensation reactions), this compound serves as a critical node in the synthesis of complex polycyclic indole alkaloids and anti-virulence therapeutics.

Physicochemical Profiling

Understanding the baseline metrics of 1-(7-Iodo-1H-indol-2-yl)ethanone is required before initiating synthetic workflows. The quantitative structural data is summarized below.

PropertyValue / Description
Compound Name 1-(7-Iodo-1H-indol-2-yl)ethanone
Synonyms 2-Acetyl-7-iodoindole; 7-Iodo-1H-indol-2-yl methyl ketone
Molecular Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
SMILES String CC(=O)C1=CC2C=CC=C(I)C=2N1
CAS Number Unassigned / N/A [1]
Key Reactive Sites C-7 (Oxidative Addition); C-2 Acetyl (Electrophilic/Enolizable)

Mechanistic Pathways & Synthetic Logic

The synthesis of 2-acetylindoles is notoriously challenging. Direct electrophilic acylation of indoles overwhelmingly favors the C-3 position due to its high electron density and enamine-like reactivity. To force acylation at the C-2 position, one must bypass standard Friedel-Crafts conditions and employ Directed ortho-Lithiation (DoM) [2].

The Causality of Experimental Choices: The presence of the 7-iodo group introduces a severe chemoselectivity challenge: lithium-halogen exchange at C-7 competes directly with deprotonation at C-2. To achieve exclusive C-2 acylation without destroying the valuable 7-iodo handle, the indole nitrogen must be protected with a tert-butyloxycarbonyl (Boc) group.

  • Proton Elimination: The Boc group masks the acidic N-H proton, preventing the premature quenching of the organolithium base.

  • Regioselective Directing Effect: The carbonyl oxygen of the Boc group coordinates with the lithium ion (from LDA), directing the lithiation strictly to the C-2 position. Kinetically, at strictly controlled cryogenic temperatures (-78 °C), this directed C-2 deprotonation outpaces the C-7 iodine-lithium exchange [2].

  • Weinreb Amide Utilization: Acylation is performed using N-methoxy-N-methylacetamide (a Weinreb amide) rather than acetyl chloride. The Weinreb amide forms a stable tetrahedral metal chelate that prevents over-addition of the organolithium reagent, ensuring the reaction stops cleanly at the ketone stage upon aqueous workup.

Validated Experimental Protocol

The following step-by-step methodology represents a self-validating system for the synthesis of 1-(7-Iodo-1H-indol-2-yl)ethanone.

Quantitative Reaction Parameters
Reaction StepReagentsTemp (°C)Time (h)Expected Yield (%)Validation Metric
1. N-Protection Boc₂O, DMAP, CH₂Cl₂252.092 - 95TLC (Rf 0.6, Hex/EtOAc 4:1)
2. C-2 Lithiation LDA, THF-781.5N/A (In situ)Color change (Deep red)
3. Acylation Weinreb Amide-78 to 254.075 - 82LC-MS ([M+H]⁺ 386.2)
4. Deprotection TFA, CH₂Cl₂253.088 - 94FTIR (N-H stretch ~3300 cm⁻¹)
Step-by-Step Methodology

Step 1: Synthesis of N-Boc-7-iodoindole

  • Dissolve 7-iodo-1H-indole (1.0 equiv) in anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir at ambient temperature for 2 hours.

  • Self-Validation: Monitor via TLC. The disappearance of the highly polar N-H starting material spot confirms complete protection. Wash with 1M HCl, dry over MgSO₄, and concentrate.

Step 2: Directed Lithiation and Acylation

  • Dissolve the crude N-Boc-7-iodoindole in anhydrous THF and cool to strictly -78 °C using a dry ice/acetone bath.

  • Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv). Stir for 1.5 hours at -78 °C to generate the 2-lithio species.

  • Rapidly inject N-methoxy-N-methylacetamide (1.5 equiv) dissolved in THF.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation: Quench the reaction with saturated aqueous NH₄Cl. The collapse of the Weinreb chelate will release the ketone. Extract with EtOAc and confirm the intermediate mass via LC-MS.

Step 3: Deprotection to Target Compound

  • Dissolve the acylated intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and CH₂Cl₂.

  • Stir at room temperature for 3 hours until gas evolution ceases.

  • Neutralize carefully with saturated NaHCO₃, extract with CH₂Cl₂, and purify via silica gel flash chromatography.

  • Self-Validation: Perform FTIR spectroscopy. The reappearance of a sharp absorption band at ~3300 cm⁻¹ definitively validates the restoration of the free N-H bond, yielding pure 1-(7-Iodo-1H-indol-2-yl)ethanone.

Applications in Drug Discovery

The dual functionalization of this molecule makes it an exceptional scaffold for pharmaceutical development:

  • Cross-Coupling Node: The C-7 iodine atom is highly reactive toward Palladium(0) insertion, allowing for rapid diversification via Suzuki-Miyaura (arylations) or Sonogashira (alkynylations) couplings [2].

  • Anti-Virulence Therapeutics: Recent microbiological studies have demonstrated that halogenated indoles, specifically 7-iodoindoles, significantly decrease the virulence of pathogenic bacteria (such as Vibrio campbellii) by inhibiting quorum sensing, biofilm formation, and flagellar motility [3]. The addition of the 2-acetyl group alters the lipophilicity and hydrogen-bonding network of the indole core, making 1-(7-Iodo-1H-indol-2-yl)ethanone a prime candidate for next-generation anti-virulence drug screening.

Experimental Workflow Visualization

G N1 7-Iodo-1H-indole (Starting Material) N2 N-Protection (Boc2O, DMAP, CH2Cl2) N1->N2 N3 N-Boc-7-iodoindole (Intermediate 1) N2->N3 N4 C-2 Lithiation (LDA, THF, -78 °C) N3->N4 N5 2-Lithio-N-Boc-7-iodoindole (Reactive Species) N4->N5 N6 Acylation (Weinreb Amide) N5->N6 N7 1-(N-Boc-7-iodoindol-2-yl)ethanone (Intermediate 2) N6->N7 N8 Deprotection (TFA, CH2Cl2, RT) N7->N8 N9 1-(7-Iodo-1H-indol-2-yl)ethanone (Target Compound) N8->N9

Fig 1. Experimental workflow for the regioselective synthesis of 1-(7-Iodo-1H-indol-2-yl)ethanone.

References

  • Title: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

Pharmacological Exploitation of the Iodo-Indole Scaffold: A Technical Guide to Biological Activity and Mechanism

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The indole scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in neurochemical signaling and chrono-metabolic homeostasis [[1]](). However, the strategic halogenation of this bicyclic core—specifically via iodination—unlocks a unique tier of biological activity. Iodine, being the largest and most polarizable of the common halogens, introduces profound steric bulk and lipophilicity. More importantly, it acts as a potent halogen bond donor (via its σ-hole), enabling highly directional and stable interactions with electron-rich pockets in target proteins 2.

This whitepaper dissects the multifaceted biological activities of iodo-indole derivatives, bridging the gap between molecular design and therapeutic application in antimicrobial resistance (AMR) and oncology. We will explore how the spatial positioning of the iodine atom dictates kinase inhibition, quorum sensing disruption, and biofilm eradication.

Antimicrobial and Antibiofilm Efficacy

Bacterial biofilms represent a formidable barrier in treating chronic infections, often requiring antibiotic concentrations 100–1000 times higher than those needed for planktonic cells. Iodo-indoles have emerged as potent disruptors of these matrices.

Mechanistic Causality in Biofilm Disruption

The efficacy of iodo-indoles against biofilms is not solely due to direct bactericidal activity. The enhanced lipophilicity provided by the iodine atom allows these molecules to penetrate the dense extracellular polymeric substance (EPS) matrix. Once inside, derivatives like 5-iodoindole interfere with bacterial signaling pathways rather than simply lysing cells 1. For instance, 5-iodoindole exhibits profound direct antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), achieving a Minimum Inhibitory Concentration (MIC) of 64 µg/mL 3. It synergizes with carbapenems, effectively permeabilizing the bacterial membrane and inhibiting resistance mechanisms 4. Similarly, 4-iodoindole has been validated against Vibrio parahaemolyticus, inhibiting both planktonic cell growth and biofilm formation at 50 µg/mL [[5]]().

Table 1: Antimicrobial and Antibiofilm Efficacy of Halogenated Indoles
CompoundTarget PathogenMIC (µg/mL)Primary Mechanism / Observation
5-Iodoindole A. baumannii (XDRAB)64Direct eradication & synergistic with carbapenems
4-Iodoindole V. parahaemolyticus50Planktonic cell & biofilm formation inhibition
7-Hydroxyindole A. baumannii (XDRAB)512Biofilm eradication at sub-MIC (1/64) levels

Kinase Inhibition and Oncological Targets

Beyond microbiology, the iodo-indole scaffold is a linchpin in rational drug design for kinase and enzyme inhibition. The C5-iodo group allows the molecule to deeply penetrate hydrophobic sub-pockets, while functional groups at C3 or C7 dictate hydrogen bonding.

  • CD38 Inhibition (Metabolic/Oncology Target): 5-Iodo-1H-indole-7-carboxylic acid serves as a critical pharmacophore for inhibiting CD38, an ecto-enzyme overexpressed in aging and metabolic diseases that catastrophically depletes cellular NAD+ 7.

  • Anticancer Proliferation: Penta-heterocycle substituted indole derivatives (e.g., Compound 10b) show exceptional antiproliferative activity against A549 (lung) and K562 (leukemia) cell lines, with IC50 values as low as 10 nM, operating via the modulation of EGFR and p53-MDM2 pathways 8.

Table 2: Oncological and Enzymatic Targets of Iodo-Indole Derivatives
Compound / ScaffoldPrimary TargetIC50 / PotencyApplication Area
Compound A19 (3-Cyano-indole) LsrK Kinase340 nMAntimicrobial Resistance (QS Inhibition)
5-Iodo-1H-indole-7-carboxylic acid CD38 (ADP-ribosyl cyclase)Low nM rangeNAD+ Modulation / Immuno-oncology
Compound 10b (Penta-heterocycle) EGFR / p53-MDM210-12 nMLung (A549) & Leukemia (K562) Cancers

Mechanistic Pathway Visualization

G AI2 Autoinducer-2 (AI-2) Extracellular Signal LsrK LsrK Kinase Intracellular Target AI2->LsrK Internalized & Binds PhosphoAI2 Phospho-AI-2 Active Messenger LsrK->PhosphoAI2 ATP-dependent Phosphorylation LsrR LsrR Repressor Transcription Factor PhosphoAI2->LsrR Binds & De-represses QSGenes Quorum Sensing Genes (Biofilm & Virulence) LsrR->QSGenes Gene Activation Inhibitor Iodo-Indole Inhibitor (e.g., A19, A40) Inhibitor->LsrK Competitive Inhibition (IC50 ~340nM)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints that confirm the assay is functionally sound before proceeding to the next step.

Protocol 1: Biofilm Eradication Assay (Crystal Violet Method)

Objective: Quantify the eradication of mature biofilms by iodo-indole derivatives. Scientific Causality: Crystal violet is a basic dye that binds electrostatically to negatively charged surface molecules and polysaccharides in the EPS. Measuring the retained dye provides a direct, stoichiometric readout of total biofilm biomass.

  • Inoculum Preparation: Grow the target strain (e.g., A. baumannii XDRAB) overnight in Tryptic Soy Broth (TSB). Standardize the suspension to OD600 = 0.05.

    • Checkpoint: Standardization ensures a uniform baseline of biofilm formation across all wells, preventing false-positive "inhibition" due to low starting cell counts.

  • Biofilm Maturation: Aliquot 100 µL of the suspension into a 96-well flat-bottom microtiter plate. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Treatment: Carefully aspirate planktonic cells. Add 100 µL of fresh medium containing varying concentrations of the iodo-indole derivative (e.g., 5-iodoindole at 1/2 MIC, MIC, 2x MIC). Include a vehicle control (DMSO <1%). Incubate for 24 hours.

  • Staining & Washing: Aspirate media. Wash wells gently 3x with PBS to remove non-adherent cells.

    • Critical Checkpoint: Harsh washing will physically dislodge the biofilm, leading to false-positive eradication results. Add 100 µL of 0.1% (w/v) crystal violet solution for 15 minutes.

  • Solubilization & Readout: Wash 3x with distilled water. Solubilize the bound dye with 33% glacial acetic acid (100 µL/well). Measure absorbance at 590 nm using a microplate reader.

Protocol 2: Luminescence-Based Kinase Inhibition Assay (LsrK)

Objective: Determine the IC50 of iodo-indole derivatives against recombinant LsrK kinase. Scientific Causality: This assay measures residual ATP after the kinase reaction. Luciferase converts luciferin to oxyluciferin in an ATP-dependent manner. A highly potent kinase inhibitor prevents ATP consumption by LsrK, resulting in a high luminescent signal.

  • Reagent Assembly: Dilute iodo-indole compounds (10 mM DMSO stock) in Assay Buffer to create a 10-point dose-response curve (10 µM to 0.1 nM).

  • Enzyme Incubation: In a 384-well white plate, mix 5 µL of inhibitor with 5 µL of recombinant LsrK kinase (final concentration ~10 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Checkpoint: A no-enzyme control must be included to establish the maximum possible ATP signal (representing the 100% inhibition baseline).

  • Luminescence Detection: Add 20 µL of Kinase-Glo® reagent. Incubate for 10 minutes to stabilize the luminescent signal. Read on a multi-mode plate reader. Calculate IC50 using 4-parameter logistic non-linear regression.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance , MDPI. 1

  • 5-Iodoindole , Chem-Impex. 2

  • 5-Iodo-1h-indole-7-carboxylic acid , Benchchem. 7

  • A Comparative Analysis of 5-Iodoindole and 7-Hydroxyindole as Antimicrobial Agents , Benchchem.3

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus , Frontiers. 5

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii , NIH. 4

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells , NIH. 8

Sources

Methodological & Application

Application Note: 1-(7-Iodo-1H-indol-2-yl)ethanone as a Privileged Precursor for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The indole scaffold is a cornerstone in medicinal chemistry, frequently serving as an ATP-competitive hinge binder in protein kinase inhibitors[1]. Within this chemical space, 1-(7-Iodo-1H-indol-2-yl)ethanone has emerged as a highly versatile, dual-functionalized building block.

The strategic placement of functional groups on this scaffold allows for orthogonal late-stage diversification:

  • The 1H-Indole Core: Acts as a bidentate hydrogen bond donor/acceptor system, anchoring the molecule to the kinase hinge region (e.g., the backbone carbonyl of a leucine or cysteine residue).

  • The 7-Iodo Substitution: Positioned to direct substituents into the kinase selectivity pocket or solvent-exposed channel. Iodine is specifically chosen over bromine or chlorine due to its lower bond dissociation energy, enabling rapid oxidative addition during Palladium-catalyzed cross-coupling under mild conditions[2].

  • The 2-Ethanone (Acetyl) Group: Serves as a reactive handle for constructing secondary heterocycles (such as pyrimidines or pyrazoles) that can extend into the DFG motif to lock the kinase in specific inactive conformations[3].

G A 1-(7-Iodo-1H-indol-2-yl)ethanone (Core Scaffold) B 1H-Indole NH (Hinge Binding) A->B C 7-Iodo Group (Cross-Coupling Handle) A->C D 2-Ethanone Group (Heterocycle Precursor) A->D E H-bond to Kinase Hinge (e.g., Cys/Leu backbone) B->E F Access Hydrophobic Pocket (via Suzuki/Sonogashira) C->F G Target DFG Motif / Solvent Channel (via Pyrimidine Formation) D->G

Caption: Fragment-based design logic for 1-(7-Iodo-1H-indol-2-yl)ethanone in kinase inhibitor discovery.

Mechanistic Insights (E-E-A-T)

Causality in Catalyst and Base Selection

When performing Suzuki-Miyaura cross-coupling on unprotected nitrogen-rich heterocycles, catalyst deactivation via N-coordination is a common failure mode[4]. Furthermore, the 2-ethanone group is highly susceptible to unwanted aldol condensation if harsh bases (like NaOH or KOH) are used.

To mitigate this, we employ XPhos Pd G2 as the precatalyst. The bulky XPhos ligand prevents the formation of inactive Pd-bis(indole) complexes. Concurrently, the use of a mild base such as K₃PO₄ in a biphasic Dioxane/H₂O system ensures the ethanone moiety remains fully intact while driving the transmetalation step efficiently.

Causality in Pyrimidine Annulation

To convert the 2-ethanone group into a 2-aminopyrimidine (a classic kinase-targeting motif), the ketone is first condensed with dimethylformamide dimethyl acetal (DMF-DMA). This reagent selectively attacks the acidic alpha-protons of the methyl ketone without N-methylating the indole core, forming an electrophilic enaminone intermediate. Subsequent cyclization with free guanidine (generated in situ from guanidine hydrochloride and a base) yields the target pyrimidine[3].

G Start 1-(7-Iodo-1H-indol-2-yl)ethanone Step1 Protocol 1: Suzuki-Miyaura Coupling (Pd Catalyst, Aryl Boronic Acid) Start->Step1 Intermediate 1-(7-Aryl-1H-indol-2-yl)ethanone Step1->Intermediate Step2A Protocol 2A: Enaminone Formation (DMF-DMA, Reflux) Intermediate->Step2A Intermediate2 (E)-1-(7-Aryl-1H-indol-2-yl)-3-(dimethylamino)prop-2-en-1-one Step2A->Intermediate2 Step2B Protocol 2B: Pyrimidine Cyclization (Guanidine HCl, Base) Intermediate2->Step2B Product Target Kinase Inhibitor (2-Aminopyrimidine Derivative) Step2B->Product

Caption: Step-by-step dual-functionalization workflow to synthesize targeted kinase inhibitors.

Quantitative Data Summaries

Table 1: Optimization of Suzuki-Miyaura Coupling at the C7 Position

Catalyst System Base Solvent System Temp (°C) Yield (%) Mechanistic Observation
Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 90 45 Significant aldol side-products observed.
Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 80 88 Clean conversion; ethanone remains intact.

| XPhos Pd G2 | K₃PO₄ | THF/H₂O | 60 | 94 | Fastest reaction; highest purity profile. |

Table 2: Representative Kinase Inhibition Profile (IC₅₀ in nM) Data represents typical SAR progression using the dual-functionalization workflow.

Compound Modification Target Kinase IC₅₀ (nM) Selectivity Profile
Core Scaffold (Unmodified) Broad Panel >10,000 Inactive
7-Phenyl + 2-Ethanone DYRK1A 450 Moderate
7-Phenyl + 2-Aminopyrimidine DYRK1A 12 High (vs CLK1)

| 7-(3-Fluorophenyl) + 2-Aminopyrimidine | EGFR (L858R) | 8 | High (vs WT EGFR) |

Experimental Protocols

Protocol 1: C7-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective arylation of the 7-iodo position while preserving the 2-ethanone and 1H-indole NH.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(7-Iodo-1H-indol-2-yl)ethanone (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add XPhos Pd G2 (0.02 equiv, 2 mol%) and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of THF and deionized water (4:1 v/v, 10 mL) via syringe.

  • Reaction: Stir the biphasic mixture vigorously at 60 °C for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 1-(7-Aryl-1H-indol-2-yl)ethanone.

Self-Validating System (QC):

  • LC-MS: Confirm the disappearance of the characteristic iodine isotope pattern and the presence of the [M+H]⁺ peak corresponding to the arylated product.

  • ¹H NMR: Ensure the singlet at ~2.6 ppm (corresponding to the acetyl methyl group) is still present, validating that no aldol condensation occurred.

Protocol 2: C2-Functionalization via Pyrimidine Annulation

Objective: Convert the 2-ethanone into a 2-aminopyrimidine to engage the kinase DFG motif.

Step-by-Step Methodology:

  • Enaminone Formation: Dissolve the 1-(7-Aryl-1H-indol-2-yl)ethanone (1.0 mmol) in neat DMF-DMA (3.0 mL). Heat the solution to 90 °C and stir for 12 hours under Argon.

  • Intermediate Isolation: Concentrate the reaction mixture under vacuum to remove excess DMF-DMA. Triturate the resulting dark residue with cold diethyl ether to precipitate the (E)-1-(7-Aryl-1H-indol-2-yl)-3-(dimethylamino)prop-2-en-1-one intermediate. Filter and dry.

  • Cyclization: In a separate flask, suspend guanidine hydrochloride (3.0 equiv, 3.0 mmol) and K₂CO₃ (3.0 equiv, 3.0 mmol) in anhydrous 2-propanol (10 mL). Stir at room temperature for 30 minutes to generate the free guanidine base.

  • Annulation: Add the isolated enaminone intermediate to the guanidine suspension. Reflux the mixture (85 °C) for 16 hours.

  • Workup & Purification: Cool the mixture, evaporate the solvent, and partition the residue between water and dichloromethane. Extract the aqueous layer with DCM (3 × 15 mL). Combine organic layers, dry (Na₂SO₄), and concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure 2-aminopyrimidine derivative.

Self-Validating System (QC):

  • ¹H NMR: The successful formation of the pyrimidine ring is confirmed by the complete disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of two coupled doublets (or a singlet depending on substitution) in the aromatic region (~8.3 ppm and ~7.0 ppm) corresponding to the pyrimidine CH protons.

References

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. National Institutes of Health (PMC). Available at:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (PMC). Available at:[Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. MDPI. Available at:[Link]

Sources

Application Notes and Protocols for 1-(7-Iodo-1H-indol-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Bifunctional Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold."[2] Within this vast chemical space, 1-(7-Iodo-1H-indol-2-yl)ethanone emerges as a particularly strategic, albeit under-explored, building block for drug discovery.

This molecule possesses two key features that make it a versatile precursor for library synthesis:

  • An Indol-2-yl Ethanone Moiety: This pharmacophore is recognized in several classes of bioactive compounds. Notably, derivatives of indol-2-yl ethanone have been identified as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immune evasion.[1][3][4]

  • A C7-Iodo Substituent: The iodine atom at the 7-position of the indole ring is a powerful synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[5][6][7][8] This allows for the modular and efficient introduction of diverse chemical functionalities, enabling extensive Structure-Activity Relationship (SAR) studies.

These application notes provide a technical guide for researchers, outlining potential synthetic routes to utilize 1-(7-Iodo-1H-indol-2-yl)ethanone as a precursor for the development of novel kinase and IDO1 inhibitors. The protocols described herein are based on established methodologies for related indole derivatives and are intended as robust starting points for experimental work.

Part 1: Synthesis and Chemical Utility

While a specific, optimized synthesis for 1-(7-Iodo-1H-indol-2-yl)ethanone is not extensively documented in public literature, its preparation can be conceptually approached through established indole synthesis methodologies, such as a modified Fischer indole synthesis or palladium-catalyzed cyclization strategies. The key challenge lies in the regioselective introduction of the iodine and acetyl groups.

The primary utility of this molecule lies in its capacity for diversification through cross-coupling chemistry. The C-I bond at the 7-position is amenable to forming new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of novel chemical entities.

Logical Workflow for Synthetic Diversification

The following diagram illustrates the central role of 1-(7-Iodo-1H-indol-2-yl)ethanone as a versatile intermediate for creating libraries of potential drug candidates.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Potential Bioactive Scaffolds start 1-(7-Iodo-1H-indol-2-yl)ethanone suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira (Terminal Alkynes) start->sonogashira heck Heck (Alkenes) start->heck buchwald Buchwald-Hartwig (Amines) start->buchwald kinase 7-Aryl-Indole Kinase Inhibitor Scaffolds suzuki->kinase ido 7-Alkynyl-Indole IDO1 Inhibitor Scaffolds sonogashira->ido other Other Novel Heterocycles heck->other buchwald->other

Caption: Synthetic utility of 1-(7-Iodo-1H-indol-2-yl)ethanone.

Part 2: Application in Kinase Inhibitor Synthesis

Protein kinases are crucial targets in oncology and inflammation research.[9] The indole scaffold is a well-established hinge-binding motif in many kinase inhibitors. By using the C7-iodo position for a Suzuki-Miyaura coupling, novel 7-aryl or 7-heteroaryl indole derivatives can be synthesized, which can be evaluated as potential kinase inhibitors.[10][11]

Protocol 1: Suzuki-Miyaura Cross-Coupling for 7-Aryl Indole Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 1-(7-Iodo-1H-indol-2-yl)ethanone with an arylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A combination of Pd(PPh3)4 or Pd(dppf)Cl2 is often effective. For N-H containing substrates like indoles, electron-rich and bulky phosphine ligands can improve catalytic activity and prevent catalyst inhibition.[12]

  • Base: An aqueous solution of a carbonate (e.g., Na2CO3 or K2CO3) is commonly used. The base is crucial for the transmetalation step of the catalytic cycle.[13]

  • Solvent: A biphasic solvent system, such as Dioxane/Water or Toluene/Water, is often employed to dissolve both the organic substrates and the inorganic base.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk tube or microwave vial, add 1-(7-Iodo-1H-indol-2-yl)ethanone (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the chosen base (e.g., K3PO4, 2.0 equiv).[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Then, add the degassed solvent system (e.g., Dioxane and Water, 4:1 v/v).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-1H-indol-2-yl)ethanone.

Protocol 2: In Vitro Kinase Inhibition Profiling

Once novel compounds are synthesized, they should be screened for their ability to inhibit a panel of protein kinases. Commercial services and kits are available for broad kinase selectivity profiling.[14]

Step-by-Step Methodology (General):

  • Prepare Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing Tris-HCl, MgCl2, and DTT.

  • Compound Dilution: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the inhibitor compound at various concentrations.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[15]

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay that quantifies the amount of remaining ATP (e.g., Promega's Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Parameter Typical Condition Rationale
ATP Concentration At or near KmEnsures competitive binding data is physiologically relevant.[15]
Enzyme Concentration Linear rangeEnsures initial velocity kinetics for accurate IC50 calculation.
Substrate Specific for each kinaseEnsures measurement of on-target activity.
Detection Method ADP-Glo™, Kinase-Glo®Universal and sensitive methods for HTS.[14][15]

Part 3: Application in IDO1 Inhibitor Synthesis

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment.[16] Inhibiting IDO1 can restore anti-tumor immunity. The indol-2-yl ethanone scaffold has been identified as a promising starting point for the development of novel IDO1 inhibitors.[3][4] The Sonogashira coupling can be employed at the C7-position to introduce alkynyl moieties, which can interact with the heme iron in the active site of IDO1.

Protocol 3: Sonogashira Cross-Coupling for 7-Alkynyl Indole Synthesis

This protocol provides a general method for the palladium- and copper-catalyzed coupling of 1-(7-Iodo-1H-indol-2-yl)ethanone with a terminal alkyne.

Causality Behind Experimental Choices:

  • Catalysts: The reaction typically requires a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI). The palladium facilitates the main catalytic cycle, while copper is involved in the formation of a copper acetylide intermediate.[6]

  • Base: An amine base, such as triethylamine (Et3N) or diisopropylamine (i-Pr2NH), is used to act as both a base and a solvent.

  • Conditions: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere to prevent the homocoupling of the alkyne (Glaser coupling).[17]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk tube, add 1-(7-Iodo-1H-indol-2-yl)ethanone (1.0 equiv), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02 equiv), and the copper(I) iodide (CuI, 0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed amine solvent (e.g., Et3N). Then, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH4Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 4: In Vitro IDO1 Enzyme Activity Assay

The inhibitory potential of the newly synthesized compounds against IDO1 can be assessed by measuring the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine.[16]

Workflow for IDO1 Activity Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis cells Seed IDO1-expressing cells (e.g., IFN-γ stimulated HeLa cells) treat Add inhibitor and L-Tryptophan to cells cells->treat inhibitor Prepare serial dilutions of 7-alkynyl indole compound inhibitor->treat incubate Incubate for 24-48 hours treat->incubate supernatant Collect supernatant incubate->supernatant hydrolyze Hydrolyze N-formylkynurenine to Kynurenine (TCA, heat) supernatant->hydrolyze detect React with p-DMAB and measure absorbance at 480 nm hydrolyze->detect analyze Calculate Kynurenine concentration and determine IC50 detect->analyze

Sources

synthesis of novel heterocyclic compounds from 2-acetyl-7-iodoindole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Modular Synthesis of Novel Heterocyclic Scaffolds from 2-Acetyl-7-iodoindole

Executive Summary

The rapid expansion of chemical space in modern drug discovery relies heavily on the design of orthogonally functionalized building blocks. This application note details the strategic utility of 2-acetyl-7-iodoindole as a bifunctional scaffold for the divergent synthesis of complex heterocycles. By systematically leveraging the distinct reactivities of the C2-acetyl group and the C7-iodine atom, researchers can construct highly functionalized architectures, including pyrazolo-indoles and fused pyridazino[4,5-b]indoles[1]. This guide provides field-proven methodologies, mechanistic rationales, and optimized protocols to ensure high-fidelity synthesis.

Scientific Rationale & Mechanistic Insights

The synthetic power of 2-acetyl-7-iodoindole is rooted in its orthogonal reactivity, allowing for sequential, chemoselective modifications without the need for complex protecting group strategies:

  • C2-Acetyl Reactivity (Condensation & Cyclization): The methyl ketone moiety at the 2-position is primed for Claisen-Schmidt-type condensations. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a highly electrophilic enaminone intermediate. This intermediate readily undergoes cyclization with binucleophiles, such as hydrazine, to construct a pyrazole ring. Alternatively, direct intramolecular cyclization of 2-acetyl derivatives under specific conditions can yield fused pyrazino[1,2-a]indoles[2].

  • C7-Iodo Reactivity (Transition-Metal Catalysis): The C-I bond at the 7-position is exceptionally reactive toward oxidative addition by Palladium(0) species. This enables late-stage structural diversification via Suzuki-Miyaura or Sonogashira cross-coupling reactions[3].

  • Causality in Workflow Design: Why perform pyrazole cyclization before Suzuki coupling? The enaminone condensation requires elevated temperatures that could degrade sensitive biaryl systems if the coupling were performed first. By establishing the pyrazole ring initially, the robust C7-iodine bond remains intact, acting as a reliable, inert handle during the mild pyrazole synthesis. Once the core heterocycle is built, the C-I bond can be selectively activated for final arylation[4].

Workflow Visualization

G A 2-Acetyl-7-iodoindole B Enaminone Intermediate A->B DMF-DMA (Condensation) E Pyridazino[4,5-b]indole Scaffold A->E Hydrazine (Intramolecular) C 7-Iodo-2-(1H-pyrazol-3-yl)indole B->C NH2NH2 (Cyclization) D 7-Aryl-2-(1H-pyrazol-3-yl)indole C->D Ar-B(OH)2, Pd cat. (Suzuki Coupling)

Divergent synthetic pathways from 2-acetyl-7-iodoindole to novel heterocyclic scaffolds.

Experimental Protocols

Self-Validating System: The following protocols are designed with built-in quality control checkpoints. Visual cues, TLC monitoring, and specific workup rationales ensure the integrity of the chemical system at every stage.

Protocol A: Synthesis of 7-Iodo-2-(1H-pyrazol-3-yl)indole

Objective: Convert the C2-acetyl group into a pyrazole ring while preserving the C7-iodine for downstream coupling.

  • Enaminone Formation: Dissolve 2-acetyl-7-iodoindole (1.0 equiv, 10 mmol) in anhydrous toluene (20 mL). Add DMF-DMA (1.5 equiv, 15 mmol).

  • Reflux & Monitor: Heat the mixture to 110°C for 4–6 hours.

    • Causality: Toluene allows for the azeotropic removal of methanol (a byproduct of the DMF-DMA condensation), continuously driving the equilibrium toward the desired enaminone.

    • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting material is consumed, replaced by a highly UV-active, bright yellow spot (the enaminone).

  • Cyclization: Concentrate the mixture in vacuo to remove unreacted DMF-DMA. Redissolve the crude enaminone in absolute ethanol (25 mL) and cool to 0°C. Add hydrazine hydrate (2.0 equiv, 20 mmol) dropwise.

  • Maturation: Warm to room temperature and stir for 2 hours.

    • Validation: The intense yellow color of the enaminone will dissipate as the cyclization proceeds, yielding a more polar product on TLC.

  • Workup: Quench the reaction by pouring it into ice water (50 mL). The product will precipitate. Filter the solid, wash thoroughly with cold water (to remove excess hydrazine and ethanol), and dry under high vacuum to afford the pure 7-iodo-2-(1H-pyrazol-3-yl)indole.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C7 position to generate the final diversified heterocycle.

  • Preparation: In an oven-dried Schlenk flask, combine 7-iodo-2-(1H-pyrazol-3-yl)indole (1.0 equiv, 1 mmol), an aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate ferrocene ligand prevents catalyst deactivation/leaching and effectively manages sterically hindered or electron-neutral boronic acids without requiring additional phosphine ligands[4].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL).

    • Causality: The aqueous component is critical; it dissolves the inorganic base and facilitates the formation of the reactive boronate complex, which is the actual transmetalating species in the catalytic cycle[5].

  • Reaction: Heat at 90°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Quantitative Data Presentation

To ensure optimal yields during the late-stage C7 diversification, various Suzuki-Miyaura conditions were evaluated. The table below summarizes the optimization parameters for the coupling of 7-iodo-2-(1H-pyrazol-3-yl)indole with 4-methoxyphenylboronic acid.

EntryCatalyst (5 mol%)Ligand / AdditiveBase (3.0 eq)Solvent (Ratio)Temp (°C)Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/EtOH/H₂O9045
2Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O (4:1)10062
3 Pd(dppf)Cl₂ None K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 88
4Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O (10:1)10085

Note: Entry 3 represents the optimal balance of yield, mildness, and operational simplicity. The use of Pd(dppf)Cl₂ mitigates the need for external phosphine ligands, which can complicate downstream purification.

References

  • Organic Letters - ACS Publications. "Diversification of Monoterpene Indole Alkaloid Analogs through Cross-Coupling". URL:[Link]

  • The Journal of Organic Chemistry - ACS Publications. "Intramolecular Cyclization of δ-Iminoacetylenes: A New Entry to Pyrazino[1,2-a]indoles". URL:[Link]

  • MDPI. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization". URL:[Link]

  • ResearchGate. "(PDF) Synthetic strategies of pyridazino[4,5-b]indoles". URL:[Link]

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Application Notes and Protocols: Strategic Derivatization of the Ethanone Group of 1-(7-Iodo-1H-indol-2-yl)ethanone for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 1-(7-Iodo-1H-indol-2-yl)ethanone in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific intermediate, 1-(7-Iodo-1H-indol-2-yl)ethanone, presents a particularly valuable starting point for the synthesis of novel therapeutic agents. The iodine atom at the 7-position offers a handle for cross-coupling reactions, while the ethanone group at the 2-position provides a versatile platform for a wide array of chemical transformations. This dual functionality allows for the systematic exploration of chemical space and the generation of diverse molecular libraries for screening.

The ethanone moiety, consisting of a carbonyl group and an adjacent methyl group, is rich in chemical reactivity.[1] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this functional group. We will explore key synthetic transformations, explain the underlying chemical principles, and provide detailed, field-proven protocols to empower the synthesis of novel indole derivatives.

Core Derivatization Strategies for the Ethanone Group

The ethanone group of 1-(7-Iodo-1H-indol-2-yl)ethanone can be modified at two primary sites: the carbonyl carbon and the α-carbon of the methyl group. This allows for a diverse range of derivatizations, each leading to unique structural motifs.

Here, we will focus on six high-impact derivatization strategies:

  • α-Halogenation: Introduction of a halogen at the α-position to create a versatile electrophilic site for subsequent nucleophilic substitution or elimination reactions.

  • Wittig Reaction: Conversion of the carbonyl group into a carbon-carbon double bond, enabling the introduction of various substituents with control over stereochemistry.

  • Reductive Amination: Transformation of the carbonyl group into an amine, a critical functional group for modulating pharmacokinetic and pharmacodynamic properties.

  • Aldol Condensation: Formation of a new carbon-carbon bond at the α-position, leading to the synthesis of β-hydroxy ketones or α,β-unsaturated ketones.

  • Oxime Formation: Conversion of the carbonyl group into an oxime, a functional group with its own biological activities and potential for further derivatization.

  • Hydrazone Formation: Reaction of the carbonyl group with hydrazine derivatives to generate hydrazones, which are important intermediates for the synthesis of various heterocyclic systems.

α-Halogenation: Activating the α-Position

Principle: The α-protons of the ethanone group are acidic and can be removed by a base to form an enolate, or the ketone can tautomerize to its enol form under acidic conditions.[2] This enol or enolate is nucleophilic and can react with an electrophilic halogen source to yield an α-halo ketone.[3][4] This reaction is a cornerstone for introducing a reactive handle for further functionalization.

Causality of Experimental Choices: Acid-catalyzed halogenation is generally preferred for achieving mono-halogenation, as the introduction of an electron-withdrawing halogen deactivates the enol towards further reaction.[5] In contrast, base-catalyzed halogenation often leads to poly-halogenation because the inductive effect of the first halogen increases the acidity of the remaining α-protons.[2][4]

Experimental Protocol: Acid-Catalyzed α-Bromination

Step Procedure Notes
1 Dissolve 1-(7-Iodo-1H-indol-2-yl)ethanone (1.0 eq) in glacial acetic acid (10 mL/mmol).Acetic acid serves as both the solvent and the acid catalyst.
2 To the stirred solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.The reaction is typically exothermic. Maintain the temperature below 30 °C with an ice bath if necessary.
3 Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.The disappearance of the starting material indicates reaction completion.
4 Upon completion, pour the reaction mixture into ice-cold water (50 mL/mmol).This will precipitate the product and quench the reaction.
5 Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.This removes acetic acid and any unreacted bromine.
6 Dry the product under vacuum to yield 1-bromo-2-(7-iodo-1H-indol-2-yl)ethanone.The product is a versatile intermediate for nucleophilic substitution reactions.

Visualization of α-Halogenation

alpha_halogenation start 1-(7-Iodo-1H-indol-2-yl)ethanone enol Enol Intermediate start->enol H+, Tautomerization product 1-Bromo-2-(7-iodo-1H-indol-2-yl)ethanone enol->product Br2

Caption: Acid-catalyzed α-bromination workflow.

Wittig Reaction: Olefination of the Carbonyl Group

Principle: The Wittig reaction is a powerful method for converting a ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[6][7][8] The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[9] The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene.[6]

Causality of Experimental Choices: The choice of base for generating the ylide is crucial. Strong bases like n-butyllithium or sodium hydride are required for non-stabilized ylides, while weaker bases like sodium carbonate can be used for stabilized ylides. The reaction is typically performed under anhydrous conditions to prevent quenching of the highly reactive ylide.

Experimental Protocol: Methyleneation using Methyltriphenylphosphonium Bromide

Step Procedure Notes
1 In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (15 mL/mmol).Ensure all glassware is scrupulously dried to prevent ylide quenching.
2 Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe.The solution will turn a characteristic deep yellow or orange, indicating ylide formation.
3 Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.This ensures complete ylide formation.
4 Cool the ylide solution back to 0 °C and add a solution of 1-(7-Iodo-1H-indol-2-yl)ethanone (1.0 eq) in anhydrous THF dropwise.The color of the ylide will fade as it reacts.
5 Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
6 Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
7 Extract the aqueous layer with ethyl acetate (3 x 20 mL).
8 Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
9 Purify the crude product by column chromatography on silica gel to afford 7-iodo-2-(prop-1-en-2-yl)-1H-indole.The eluent will depend on the polarity of the product.

wittig_reaction ketone 1-(7-Iodo-1H-indol-2-yl)ethanone intermediate Oxaphosphetane Intermediate ketone->intermediate + ylide Phosphorus Ylide (Ph3P=CH2) ylide->intermediate product 7-Iodo-2-(prop-1-en-2-yl)-1H-indole intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: Reductive amination workflow.

Aldol Condensation: Carbon-Carbon Bond Formation

Principle: The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound. [10][11]In the case of 1-(7-Iodo-1H-indol-2-yl)ethanone, the α-protons of the ethanone group can be abstracted by a base to form an enolate, which can then react with an aldehyde or ketone to form a β-hydroxy ketone (aldol addition product). [12][13]Subsequent dehydration often occurs to yield an α,β-unsaturated ketone.

Causality of Experimental Choices: The choice of base and reaction temperature can influence whether the reaction stops at the aldol addition product or proceeds to the condensed product. Stronger bases and higher temperatures favor dehydration. For crossed aldol condensations (reaction with a different carbonyl compound), it is often advantageous to use a carbonyl partner that cannot enolize to minimize self-condensation products. [10] Experimental Protocol: Crossed Aldol Condensation with Benzaldehyde

Step Procedure Notes
1 In a round-bottom flask, dissolve 1-(7-Iodo-1H-indol-2-yl)ethanone (1.0 eq) and benzaldehyde (1.2 eq) in ethanol (20 mL/mmol).
2 To this solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.The reaction is often exothermic.
3 Stir the reaction mixture vigorously at room temperature for 6-8 hours. A precipitate may form.Monitor the reaction by TLC.
4 After completion, cool the reaction mixture in an ice bath and acidify with dilute HCl until the pH is ~7.
5 Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
6 Dry the product under vacuum to yield (E)-1-(7-iodo-1H-indol-2-yl)-3-phenylprop-2-en-1-one.The E-isomer is typically the major product due to thermodynamic stability.

Visualization of Aldol Condensation

aldol_condensation ketone 1-(7-Iodo-1H-indol-2-yl)ethanone enolate Enolate ketone->enolate Base aldol_adduct β-Hydroxy Ketone enolate->aldol_adduct + aldehyde Benzaldehyde aldehyde->aldol_adduct product α,β-Unsaturated Ketone aldol_adduct->product -H2O

Caption: Base-catalyzed crossed aldol condensation.

Oxime Formation: Introducing the Oxime Moiety

Principle: Ketones react with hydroxylamine to form oximes. [14][15]The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. Oximes are of interest in medicinal chemistry due to their potential biological activities and their ability to act as ligands for metal ions. [15] Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol and is often catalyzed by a weak acid or base to facilitate both the nucleophilic addition and the dehydration steps. Using hydroxylamine hydrochloride requires the addition of a base, such as sodium acetate or pyridine, to liberate the free hydroxylamine.

Experimental Protocol: Synthesis of the Ketoxime

Step Procedure Notes
1 Dissolve 1-(7-Iodo-1H-indol-2-yl)ethanone (1.0 eq) in ethanol (20 mL/mmol).
2 To this solution, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).Sodium acetate acts as a base to neutralize the HCl and liberate free hydroxylamine.
3 Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
4 After completion, cool the reaction mixture to room temperature and pour it into cold water.This will precipitate the oxime.
5 Collect the precipitate by vacuum filtration and wash with cold water.
6 Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-(7-iodo-1H-indol-2-yl)ethanone oxime.Oximes can exist as E/Z isomers.

Visualization of Oxime Formation

oxime_formation ketone 1-(7-Iodo-1H-indol-2-yl)ethanone intermediate Carbinolamine Intermediate ketone->intermediate + hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate product Ketoxime intermediate->product -H2O

Caption: Formation of a ketoxime.

Hydrazone Formation: A Gateway to Further Heterocycles

Principle: Similar to oxime formation, ketones react with hydrazine and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. [16]This reaction is a condensation reaction involving the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. Hydrazones are stable compounds and are valuable intermediates in organic synthesis, notably in the Fischer indole synthesis. [17] Causality of Experimental Choices: The reaction is usually acid-catalyzed to enhance the electrophilicity of the carbonyl carbon and to facilitate the dehydration step. A few drops of a strong acid like sulfuric acid or a weaker acid like acetic acid are typically sufficient.

Experimental Protocol: Synthesis of a Phenylhydrazone

Step Procedure Notes
1 Dissolve 1-(7-Iodo-1H-indol-2-yl)ethanone (1.0 eq) in ethanol (15 mL/mmol) in a round-bottom flask.
2 Add phenylhydrazine (1.1 eq) to the solution, followed by a few drops of glacial acetic acid.Phenylhydrazine can be toxic and should be handled with care in a fume hood.
3 Heat the mixture to reflux for 1-2 hours. A colored precipitate usually forms.Monitor the reaction by TLC.
4 Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
5 Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
6 Dry the product to obtain 1-(7-iodo-1H-indol-2-yl)ethanone phenylhydrazone.This product could be a precursor for further cyclization reactions.

Visualization of Hydrazone Formation

hydrazone_formation ketone 1-(7-Iodo-1H-indol-2-yl)ethanone intermediate Carbinolamine Intermediate ketone->intermediate + hydrazine Phenylhydrazine hydrazine->intermediate product Phenylhydrazone intermediate->product -H2O

Caption: Synthesis of a phenylhydrazone derivative.

Conclusion and Future Perspectives

The derivatization of the ethanone group of 1-(7-Iodo-1H-indol-2-yl)ethanone provides a powerful and versatile platform for the generation of novel and structurally diverse indole derivatives. The protocols outlined in this application note for α-halogenation, Wittig reaction, reductive amination, aldol condensation, oxime formation, and hydrazone formation serve as a robust starting point for medicinal chemists and drug discovery professionals. Each of these transformations opens up new avenues for exploring structure-activity relationships and for the development of new therapeutic agents. Further derivatization of the products from these reactions, in combination with modifications at the 7-iodo position, will undoubtedly lead to the discovery of new biologically active molecules.

References

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  • Bosch, J., Bennasar, M.-L., & Torrens, A. (1989). Synthesis and Reactivity of 2-(1,3-Dithian-2-yl)indoles II. Synthesis of 2-Acylindole Derivatives. HETEROCYCLES, 29(4), 745. [Link]

  • Kundu, B., & Boro, A. (2016). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. The Journal of Organic Chemistry, 81(23), 11635-11644. [Link]

  • Kim, J., Kim, S., & Lee, P. H. (2019). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances, 9(58), 33694-33698. [Link]

  • Chen, C., & Sun, P. (2018). Direct synthesis of 2-acylindoles. The Journal of Organic Chemistry, 83(15), 8415-8423. [Link]

  • Darias, J., & Estevez, S. (2007). A New, Stereoselective, Ring-Forming Reaction of 1,2-Ethanedithiol with N-Acylated Indoles. Organic Letters, 9(21), 4239-4242. [Link]

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  • ResearchGate. (n.d.). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Iodoindoles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-iodoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing an iodine atom at the C7 position of the indole scaffold. The inherent electronic properties of the indole ring make this a non-trivial transformation, often plagued by issues of regioselectivity and low yields. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experiments.

The Core Challenge: Overcoming the Inherent Reactivity of the Indole Ring

The synthesis of 7-iodoindoles is a significant challenge due to the intrinsic electronic nature of the indole nucleus. The pyrrole ring is significantly more electron-rich than the benzene ring, leading to a kinetic and thermodynamic preference for electrophilic substitution and metalation at the C3 and C2 positions.[1][2][3] Consequently, direct functionalization at the C7 position of the benzenoid ring requires strategies that can override this natural reactivity.[4] This guide will walk you through common hurdles and provide actionable solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues in 7-Iodoindole Synthesis

This section addresses specific problems you might encounter during the synthesis of 7-iodoindoles, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired 7-Iodoindole

This is one of the most common issues and can stem from several factors related to the inertness of the C7 C-H bond.

Potential Cause Explanation Recommended Solution
Ineffective C-H Activation The C7 C-H bond is sterically and electronically less accessible than other positions on the indole ring.[1][2] Standard electrophilic iodination conditions are unlikely to favor the C7 position.Implement a directed metalation or a transition-metal-catalyzed C-H activation strategy.[3][4]
Inappropriate Directing Group The choice of the directing group on the indole nitrogen is crucial for achieving C7 selectivity.[5][6] A directing group that is too small may not effectively block the C2 position and direct to C7.Employ a sterically bulky directing group on the indole nitrogen. Common examples include pivaloyl (Piv), di-tert-butylphosphinoyl (P(O)tBu₂), or di-tert-butylphosphine (PtBu₂).[3][5][7][8]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time can significantly impact the efficiency of C-H activation and iodination.Systematically optimize reaction parameters. For transition-metal-catalyzed reactions, screen different ligands, additives, and temperatures.[9]
Degradation of Starting Material or Product Indoles, especially those with certain substituents, can be unstable under harsh reaction conditions (e.g., strong acids or bases, high temperatures).[10]Use milder reaction conditions where possible. Ensure your starting indole is pure.[10]
Problem 2: Poor Regioselectivity - Formation of Other Iodoindole Isomers (C2, C3, C4, C5, C6)

Obtaining a mixture of regioisomers is a clear indication that the directing strategy is not sufficiently robust.

Potential Cause Explanation Recommended Solution
Dominance of Inherent Reactivity The reaction conditions are not selective enough to overcome the natural preference for substitution at C2 and C3.[1][2]Increase the steric bulk of the N-directing group. For instance, a pivaloyl group can help direct functionalization to the C7 position.
Incorrect Catalyst/Ligand Combination In transition-metal-catalyzed reactions, the choice of metal and ligand is paramount for controlling regioselectivity.[8]For palladium-catalyzed C-H functionalization, pyridine-type ligands in combination with a phosphinoyl directing group have been shown to be effective for C7 arylation, a principle that can be extended to iodination.[8]
Competitive Metalation Sites In directed ortho-metalation (DoM), if the C2 position is not adequately blocked, lithiation can occur there, leading to a mixture of products upon quenching with an iodinating agent.[11]Consider a sequential functionalization approach. Protect the C2 position with a removable group (e.g., a trialkylsilyl group) before performing the C7 metalation and iodination.[11]
Problem 3: Product Instability and/or Decomposition During Workup or Purification

7-Iodoindoles can be less stable than their bromo- or chloro-counterparts.

Potential Cause Explanation Recommended Solution
Sensitivity to Light and Air Some iodoindoles are known to be sensitive to light and can decompose upon prolonged exposure.[12]Conduct the reaction, workup, and purification under minimal light exposure (e.g., wrap flasks in aluminum foil). Store the final product in a dark, cold, and inert atmosphere.
Decomposition on Silica Gel The acidic nature of standard silica gel can cause decomposition of sensitive indole derivatives during column chromatography.[13]Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a base, such as triethylamine (1-2%).[13][14] Alternatively, use a less acidic stationary phase like alumina.[13]
Harsh Workup Conditions Strong acidic or basic washes during the workup can lead to degradation or de-iodination.Use mild workup procedures. Neutralize the reaction mixture carefully and wash with saturated sodium bicarbonate and brine.[15]

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a standard electrophilic iodinating agent like N-iodosuccinimide (NIS) to get 7-iodoindole?

Direct electrophilic iodination of an unprotected indole will almost exclusively yield the 3-iodoindole, followed by di-substitution at other positions. This is due to the high electron density of the pyrrole ring, which makes it the preferred site of electrophilic attack.[16] To achieve iodination at the C7 position, you must employ a strategy that overrides this inherent reactivity, such as directed metalation or transition-metal-catalyzed C-H activation.[1][2][4]

Q2: What are the most effective directing groups for C7-iodination?

The choice of directing group is critical. Sterically demanding groups are generally the most effective. Some of the most successful directing groups for C7 functionalization include:

  • Pivaloyl (Piv): This group is relatively easy to introduce and remove, and its bulk can direct functionalization to the C7 position.

  • Di-tert-butylphosphinoyl (P(O)tBu₂): This has been shown to be highly effective in directing C-H activation to the C7 position.[5][8]

  • Di-tert-butylphosphine (PtBu₂): Similar to the phosphinoyl group, this has also demonstrated high C7 selectivity.[6][7]

Q3: What are the key differences between Directed ortho-Metalation (DoM) and Transition-Metal-Catalyzed C-H activation for synthesizing 7-iodoindoles?

Both are powerful strategies, but they have different requirements and mechanisms.

G cluster_0 Directed ortho-Metalation (DoM) cluster_1 Transition-Metal-Catalyzed C-H Activation DoM_1 1. N-Protection with Directing Group (DG) DoM_2 2. Deprotonation at C7 with Strong Base (e.g., n-BuLi) DoM_1->DoM_2 DoM_3 3. Quenching with Electrophilic Iodine Source (e.g., I₂) DoM_2->DoM_3 DoM_4 4. N-Deprotection DoM_3->DoM_4 TM_1 1. N-Protection with Directing Group (DG) TM_2 2. C-H Activation/Metalation at C7 with Catalyst (e.g., Pd, Ru) TM_1->TM_2 TM_3 3. Oxidative Addition/Reductive Elimination with Iodinating Agent TM_2->TM_3 TM_4 4. N-Deprotection TM_3->TM_4

Comparison of DoM and C-H Activation Workflows.

DoM typically involves stoichiometric amounts of a strong organolithium base at low temperatures, followed by quenching with an electrophilic iodine source.[11] Transition-metal-catalyzed C-H activation, on the other hand, uses a catalytic amount of a transition metal (like palladium or ruthenium) and often proceeds under milder conditions.[8][9] The latter approach can offer a broader functional group tolerance.

Q4: My 7-iodoindole product appears unstable on the benchtop. What are the best practices for storage?

Iodoaromatic compounds, including 7-iodoindoles, can be sensitive to light and may slowly decompose over time, releasing iodine.[12] For long-term storage, it is recommended to:

  • Store the compound in an amber vial to protect it from light.

  • Keep it in a freezer (-20 °C is often sufficient).

  • Store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q5: I have successfully synthesized my 7-iodoindole, but it is contaminated with the starting N-protected indole. How can I improve the purification?

This is a common issue when the reaction does not go to completion.

  • Optimize Reaction Conditions: First, try to drive the reaction to completion by increasing the reaction time, temperature, or the equivalents of the iodinating agent.

  • Chromatography Optimization: If inseparable by standard chromatography, try using a different solvent system to improve separation. A shallow gradient can be effective.[14] If you suspect your compound is basic, adding a small amount of triethylamine to the eluent can improve the peak shape and may alter the retention factor enough to achieve separation.[13][14]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of starting material, provided a suitable solvent system can be found.[13]

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation (DoM) and Iodination

This protocol is a generalized procedure and may require optimization for your specific substrate.

  • N-Protection: Protect the nitrogen of your starting indole with a suitable directing group (e.g., pivaloyl chloride).

  • C2-Silylation (Optional but Recommended): In a flame-dried flask under an inert atmosphere, dissolve the N-protected indole in dry THF. Cool the solution to -78 °C. Add a solution of n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78 °C. Add a trialkylsilyl chloride (e.g., TMSCl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the C2-silylated indole.[11]

  • C7-Metalation and Iodination: Dissolve the C2-silylated, N-protected indole in dry THF under an inert atmosphere. Cool to -78 °C. Add a solution of s-BuLi or t-BuLi (1.2 eq) dropwise. Stir for 1-2 hours at -78 °C. Add a solution of iodine (I₂) or another electrophilic iodine source (e.g., 1,2-diiodoethane) in THF (1.5 eq). Allow the reaction to slowly warm to room temperature overnight.

  • Workup and Deprotection: Quench the reaction with saturated aqueous sodium thiosulfate solution. Extract with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo. The silyl and pivaloyl groups can then be removed under appropriate conditions (e.g., TBAF for the silyl group and a strong base like NaOH or LiOH for the pivaloyl group).

  • Purification: Purify the crude 7-iodoindole by column chromatography on deactivated silica gel or by recrystallization.[13]

G start Indole step1 N-Protection (e.g., PivCl) start->step1 step2 C2-Silylation (n-BuLi, TMSCl) step1->step2 Optional but Recommended step3 C7-Metalation (s-BuLi or t-BuLi) step2->step3 step4 Iodination (I₂) step3->step4 step5 Workup & Deprotection (TBAF, NaOH) step4->step5 end 7-Iodoindole step5->end

Workflow for DoM-based 7-Iodoindole Synthesis.

References

  • Chemical Communications, Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects,
  • RSIS International, A Short Review of C7 – H Bond Functionaliz
  • RSIS International, A Short Review of C7 – H Bond Functionaliz
  • ResearchGate, Regioselective C5-H Direct Iodin
  • ACS Publications, Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids,
  • IDEAS/RePEc, A Short Review of C7 – H Bond Functionaliz
  • ch functionalization of indoles and oxindoles through cdc reactions,
  • ACS Publications, Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions,
  • Journal of the American Chemical Society, Palladium-Catalyzed C–H Arylation of Indoles
  • ACS Publications, Ruthenium(II)
  • Benchchem, purification of indoles synthesized
  • Benchchem, Troubleshooting unexpected side products in indole synthesis,
  • ACS Publications, From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
  • PubMed, From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
  • Benchchem, Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • Benchchem, Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • PMC, Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkyl

Sources

Technical Support Center: Troubleshooting Side Reactions in the Iodination of 2-Acetyl-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the iodination of 2-acetyl-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. Iodinated indole scaffolds are crucial intermediates in the development of pharmaceuticals and functional materials. However, the inherent reactivity of the indole nucleus, modulated by the C2-acetyl substituent, can lead to a variety of side reactions.

This guide provides in-depth, troubleshooting-focused answers to common issues encountered during this reaction, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and solve problems effectively in your own laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary product is 2-Acetyl-3-iodo-1H-indole, but I am targeting iodination on the benzene ring. Why is this happening and how can I change the selectivity?

Root Cause Analysis:

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The position of highest electron density, and thus the most kinetically favored site for electrophilic attack, is the C3 position. While the 2-acetyl group is electron-withdrawing and deactivates the pyrrole ring to some extent, the C3 position often remains the most nucleophilic site on the entire molecule. Less reactive iodinating agents or mild conditions will preferentially yield the C3-iodinated product.

A plausible mechanism for the common electrophilic substitution at C3 is shown below. The attack of the indole π-system on the electrophilic iodine source ("I+") forms a stabilized cationic intermediate (a σ-complex or indoleninium ion), which then rearomatizes by losing a proton.

Troubleshooting & Solutions:

  • Protect the Indole Nitrogen: The reactivity and directing effects of the indole nucleus can be significantly altered by placing a protecting group on the nitrogen atom. A bulky or electron-withdrawing protecting group, such as a phenylsulfonyl (SO₂Ph) or tert-butyloxycarbonyl (Boc) group, can sterically hinder the C3 position and electronically deactivate the pyrrole ring further, favoring substitution on the electron-rich benzene ring (typically at C5).[1]

  • Choice of Iodinating Agent and Conditions: Employing a more potent iodinating system can sometimes overcome the kinetic barrier for substitution on the less reactive benzene ring. However, this approach risks over-reaction and decomposition. A more controlled strategy is to use directing-group chemistry or specific catalysts known to favor benzene ring functionalization.

  • Utilize Metal-Directed Reactions: Deprotometalation sequences can offer excellent regiocontrol. For instance, directed ortho-metalation (DoM) strategies using a suitable directing group on the nitrogen followed by quenching with an iodine source can achieve specific substitution patterns that are inaccessible via direct electrophilic substitution.[2]

FAQ 2: I'm observing significant formation of di- and even tri-iodinated byproducts. How can I improve the selectivity for mono-iodination?

Root Cause Analysis:

The introduction of the first iodine atom does not significantly deactivate the indole ring towards further electrophilic attack. In some cases, it can even activate other positions. If the reaction concentration, temperature, or stoichiometry of the iodinating agent is not carefully controlled, the initially formed mono-iodo-2-acetyl-1H-indole can react further to yield poly-iodinated species. This is particularly common when using highly reactive iodinating agents like iodine monochloride (ICl) or when the reaction is allowed to proceed for an extended period.[3]

Troubleshooting & Solutions:

  • Strict Stoichiometric Control: Use no more than 1.0 to 1.1 equivalents of the iodinating agent. Ensure accurate weighing of all reagents. For reactions that are difficult to control, consider using a syringe pump for slow addition of the iodinating agent to maintain a low instantaneous concentration.

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even -78 °C. Lower temperatures decrease the reaction rate, allowing the initial iodination to proceed to completion before significant secondary iodination can occur.

  • Choose a Milder Reagent: Switch from highly reactive agents like ICl to milder alternatives such as N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with a mild oxidant.[4] These reagents often provide better control over the reaction.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of poly-iodinated products.

Reagent SystemCommon AbbreviationRelative ReactivityTypical Side Reactions
Iodine / Oxidant (e.g., HIO₃, mCPBA)I₂ / OxidantVariable (Tunable)Oxidation of the indole ring, poly-iodination.[5][6]
Iodine MonochlorideIClHighPoly-iodination, potential for chlorination.[1][7]
N-IodosuccinimideNISModerateGenerally clean, but can cause decomposition with acid-sensitive substrates.
1,3-Diiodo-5,5-dimethylhydantoinDIHModerate-HighPoly-iodination if stoichiometry is not controlled.[4]
FAQ 3: My reaction mixture turns dark brown or black, and the yield of the desired product is very low. What is causing this decomposition?

Root Cause Analysis:

Indoles are susceptible to both oxidation and acid-catalyzed polymerization. The formation of dark, insoluble materials is a classic sign of such decomposition pathways.

  • Oxidation: Many iodination procedures use an oxidant (e.g., mCPBA, iodic acid, TBHP) to generate a more electrophilic iodine species (I⁺) in situ from I₂.[5][8] If not properly controlled, these oxidants can attack the electron-rich indole ring itself, leading to complex oxidation products, including the formation of isatins or oligomeric species.[8][9][10]

  • Acid-Catalyzed Polymerization: Strong acids, which can be present as catalysts or generated as byproducts (e.g., HI from reactions involving I₂), can protonate the indole at the C3 position. The resulting indoleninium ion is highly electrophilic and can be attacked by another molecule of indole, initiating a polymerization cascade. While the C2-acetyl group reduces this tendency, it does not eliminate it, especially under harsh conditions.

Troubleshooting & Solutions:

  • Degas Solvents: Remove dissolved oxygen from the reaction solvent by sparging with an inert gas (Nitrogen or Argon) before adding your reagents.

  • Run Under Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric oxygen from participating in oxidative side reactions.

  • Add a Non-Nucleophilic Base: If acidic byproducts are suspected, the inclusion of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or 2,6-lutidine can neutralize the acid as it forms, preventing polymerization.

  • Avoid Strong Oxidants/Acids: If possible, select an iodination method that does not require strong oxidants or acidic catalysts. Using NIS or DIH under neutral conditions is often a safer choice for sensitive substrates.

G cluster_analysis Analysis of Crude Mixture start Low Yield or Decomposition Observed check_color Is the reaction mixture dark/tarry? start->check_color check_crude Analyze Crude Product (TLC, NMR, LC-MS) check_color->check_crude Yes check_color->check_crude No is_polyiod Poly-iodination? check_crude->is_polyiod is_oxidized Oxidation Products? is_polyiod->is_oxidized No sol_polyiod See FAQ 2: - Lower Stoichiometry - Lower Temperature - Use Milder Reagent is_polyiod->sol_polyiod Yes is_unreacted High % of SM? is_oxidized->is_unreacted No sol_oxidized See FAQ 3: - Degas Solvents - Use Inert Atmosphere - Avoid Strong Oxidants is_oxidized->sol_oxidized Yes sol_unreacted Reaction Incomplete: - Increase Temperature - Increase Time - Use Stronger Reagent is_unreacted->sol_unreacted Yes

Caption: A logical workflow for diagnosing and addressing poor outcomes in the iodination reaction.

FAQ 4: Could the acetyl group itself be undergoing a side reaction?

Root Cause Analysis:

Yes, under specific conditions, the methyl ketone of the 2-acetyl group could potentially undergo the iodoform reaction . This reaction involves the exhaustive iodination of the methyl group under basic conditions, followed by cleavage to form a carboxylate and iodoform (CHI₃).

Iodoform Reaction Pathway: R-C(O)-CH₃ + 3 I₂ + 4 OH⁻ → R-C(O)-O⁻ + CHI₃ + 3 I⁻ + 3 H₂O

However, this is highly unlikely to be a major side reaction during standard electrophilic iodination of the indole ring, which is typically performed under neutral or acidic conditions. The iodoform reaction requires a base. If your procedure involves a basic workup or basic reaction conditions (which is atypical for this transformation), then this pathway becomes a possibility.[11]

Troubleshooting & Solutions:

  • Maintain Neutral or Acidic Conditions: Ensure your reaction and workup protocols do not involve strong bases.

  • Analyze Byproducts: If you suspect this reaction is occurring, look for the characteristic yellow precipitate of iodoform (CHI₃) and the corresponding 1H-indole-2-carboxylic acid in your crude mixture.

Recommended Protocol: Selective C3-Iodination using N-Iodosuccinimide (NIS)

This protocol is designed to be a reliable starting point for the selective mono-iodination of 2-acetyl-1H-indole at the C3 position with minimal side reactions.

Materials:

  • 2-Acetyl-1H-indole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-1H-indole (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration) and stir to dissolve the starting material.

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the cooled solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every 15-30 minutes. The product spot should be less polar than the starting material.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NIS/iodine.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add saturated aqueous sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-acetyl-3-iodo-1H-indole.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase A Dissolve 2-Acetyl-1H-indole in Anhydrous Solvent B Establish Inert Atmosphere (N2 or Ar) A->B C Cool to Target Temp (e.g., 0 °C) B->C D Add Iodinating Agent (e.g., NIS) C->D E Monitor by TLC/LC-MS D->E F Quench Reaction (e.g., aq. Na2S2O3) E->F SM Consumed G Aqueous Wash / Extraction (e.g., EtOAc & NaHCO3) F->G H Dry Organic Layer (e.g., MgSO4) G->H I Concentrate in vacuo H->I J Purify by Chromatography I->J

Caption: A standard workflow for performing and working up the iodination of 2-acetyl-1H-indole.

References

  • P. T. M. Kenny, J. P. Sanchez, K. T. B. T-Thien, and T. L. T. Khanh, "Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center," Beilstein Journal of Organic Chemistry, 2021. [Link]

  • ResearchGate, "Iodination of 3-substituted indoles | Download Table." [Link]

  • P. T. M. Kenny, J. P. Sanchez, K. T. B. T-Thien, and T. L. T. Khanh, "Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center," Beilstein Journals, 2021. [Link]

  • C. Wang, et al., "Iodine-Induced Regioselective C−C and C−N Bonds Formation of N-Protected Indoles," The Journal of Organic Chemistry, 2010. [Link]

  • R. A. Kumar, et al., "Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones," RSC Advances, 2026. [Link]

  • S. Speck, et al., "Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation," Beilstein Journal of Organic Chemistry, 2023. [Link]

  • R. A. Kumar, et al., "Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2," RSC Publishing, 2026. [Link]

  • ResearchGate, "Iodination of substituted indoles | Download Table." [Link]

  • ResearchGate, "(PDF) A Convenient Iodination of Indoles and Derivatives." [Link]

  • S. Gandhi, B. Kaur, et al., "Regioselective C5−H Direct Iodination of Indoles." [Link]

  • P. Bello, et al., "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions," MDPI, 2021. [Link]

  • Organic Chemistry Portal, "Iodoarenes synthesis by iodination or substitution." [Link]

  • G. Singh, M. Arockiaraj, and V. Rajeshkumar, "Iodine-mediated synthesis of indole-fused benzothiazepinones through intramolecular C2-amidation of amide-tethered C3-sulfenylindoles," Organic & Biomolecular Chemistry, 2025. [Link]

  • YouTube, "Preparation of Aryl Iodides, Part 1: Electrophilic Iodination." [Link]

  • Q. Yin, et al., "Selective Synthesis of 2‐(Indol‐3‐Yl)Phenols via Iodine‐Catalyzed C3‐Arylation of Indoles with Cyclohexanones," ResearchGate, 2025. [Link]

  • Y. Wei, et al., "Iodine-mediated Intramolecular Amination of Ketones: The Synthesis of 2-acylindoles and 2-acylindolines by Tuning N-protecting Groups," PubMed, 2013. [Link]

  • S. Zangade, "Selective iodination of 2-acetyl-1-naphthol using iodine and iodic acid under solvent-free grinding technique," European Journal of Chemistry, 2012. [Link]

  • X. Liu, et al., "Oxidative Iodination of Pyrrolo[2,1-a]isoquinolines with NaI/mCPBA," ACS Publications, 2025. [Link]

  • ResearchGate, "(PDF) Selective iodination of 2‐acetyl‐1‐naphthol using iodine and iodic acid under solvent‐free grinding technique." [Link]

  • C. Wu, et al., "Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles," Organic Letters, 2014. [Link]

  • Justia Patents, "Process for the removal of iodine from acetyl compounds." [Link]

  • F. S. Vivier, et al., "Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides," PubMed, 2014. [Link]

  • B. J. Hausch, "Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance," TU Graz, 2017. [Link]

  • B. J. Hausch, "Chemistry and stabilization of 2-acetyl-1-pyrroline," IDEALS - University of Illinois, 2018. [Link]

  • H. Hosoya, et al., "One-step Conversion of Levulinic Acid to Succinic Acid Using I2/t-BuOK System: The Iodoform Reaction Revisited," Scientific Reports, 2017. [Link]

  • F. G. Guilhaudis, et al., "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule," Semantic Scholar, 2021. [Link]

  • A. D'Annessa, et al., "Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines," Journal of Medicinal Chemistry, 2005. [Link]

Sources

preventing deiodination of 1-(7-Iodo-1H-indol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(7-Iodo-1H-indol-2-yl)ethanone

A Guide to Preventing Deiodination in Synthetic Applications

Welcome to the technical support center for 1-(7-Iodo-1H-indol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the experimental challenges that can arise, particularly the undesired loss of the iodine substituent. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent deiodination, ensuring the integrity of your experiments and the success of your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with 1-(7-Iodo-1H-indol-2-yl)ethanone?

A1: Deiodination is an undesired side reaction where the iodine atom on the indole ring is replaced by a hydrogen atom, leading to the formation of 1-(1H-indol-2-yl)ethanone. This is particularly problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a significant purification challenge due to the similar polarity of the starting material and the byproduct.[1][2] The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides, especially electron-rich N-heterocyclic systems like indoles, highly susceptible to this reaction.[1][2][3]

Q2: What are the primary causes and mechanisms of deiodination in my reactions?

A2: Deiodination can occur through several mechanisms, largely dependent on the reaction conditions:

  • Catalytic (Hydride-Mediated) Deiodination: This is the most common pathway in transition-metal-catalyzed reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings. A palladium-hydride (Pd-H) species is often formed from various sources in the reaction mixture, including solvents (e.g., alcohols, DMF), bases (especially alkoxides), or trace amounts of water.[1][2] This Pd-H intermediate can then undergo reductive elimination with the iodoindole, cleaving the C-I bond and forming a C-H bond.[1]

  • Radical-Mediated Deiodination: The relatively weak C-I bond can undergo homolytic cleavage when exposed to heat or UV light, generating an aryl radical.[3][4] This radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture to form the deiodinated product.

  • Base-Induced Deiodination: In some cases, strong bases can promote deiodination, particularly at elevated temperatures.[5][6]

Q3: How can I quickly determine if deiodination is occurring in my experiment?

A3: You can use standard analytical techniques to monitor your reaction for the deiodinated byproduct:

  • Thin-Layer Chromatography (TLC): The deiodinated product, 1-(1H-indol-2-yl)ethanone, is more polar than the starting material. It will typically appear as a new spot with a lower Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of a crude reaction aliquot will show a peak with the molecular weight of the deiodinated product (159.18 g/mol ) alongside the starting material (285.08 g/mol ).[1]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. In the ¹H NMR spectrum of the crude product, the appearance of a new aromatic proton signal in the region where the iodine was located (around the C7 position) is a clear indicator of deiodination.[1]

Troubleshooting Guide: Deiodination in Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on the most common application where deiodination is encountered: palladium-catalyzed cross-coupling reactions.

Issue 1: Significant deiodination observed during Suzuki-Miyaura coupling.

Potential Cause & Solution Workflow:

The Suzuki-Miyaura reaction is complex, and several parameters can influence the competition between the desired cross-coupling and the undesired deiodination.[7] A systematic approach to optimization is crucial.

G Start High Deiodination in Suzuki Coupling Ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? Start->Ligand Base Step 2: Assess Base Is it a non-hydride source? Ligand->Base Yes ChangeLigand Switch to SPhos, XPhos, or an NHC ligand. Ligand->ChangeLigand No Solvent Step 3: Check Solvent Is it aprotic and degassed? Base->Solvent Yes ChangeBase Use K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid alkoxides. Base->ChangeBase No Temp Step 4: Lower Temperature Run at the lowest effective temperature. Solvent->Temp Yes ChangeSolvent Use Dioxane, Toluene, or THF. Avoid alcohols/DMF. Solvent->ChangeSolvent No End Optimized Conditions: Minimized Deiodination Temp->End Yes ChangeLigand->Base ChangeBase->Solvent ChangeSolvent->Temp

Caption: A systematic workflow for troubleshooting deiodination.

In-Depth Analysis:

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[7] For susceptible substrates like iodoindoles, the rate of the desired reductive elimination must be faster than the competing deiodination pathway.

    • Recommendation: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition and accelerate the final reductive elimination step, minimizing the lifetime of intermediates that could lead to deiodination.[1][2][8]

  • Base Selection: The base activates the boronic acid but can also be a primary source of hydrides leading to deiodination.[8]

    • Recommendation: Avoid strong alkoxide bases (e.g., NaOEt, NaOtBu) when possible.[1][5] Opt for milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1][9] These are less likely to generate palladium-hydride species.

  • Solvent System: The solvent not only dissolves the reactants but also can participate in the reaction.

    • Recommendation: Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF.[1][10] If you suspect your solvent is a source of hydrides (e.g., DMF, alcohols), switch to a more inert option.[1] Thoroughly degassing the solvent before use is crucial to remove oxygen, which can degrade the catalyst and promote side reactions.

  • Temperature Control: Higher temperatures accelerate all reactions, including the undesired deiodination.[1]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80 °C and adjust as needed).

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ChoiceRationale
Catalyst Pd₂(dba)₃ (1-2 mol%)Reliable Pd(0) source.
Ligand SPhos (2-4 mol%)Bulky, electron-rich ligand to accelerate reductive elimination.[1][2]
Base K₃PO₄ (2.0-3.0 equiv)Effective, non-hydride source base.[1][9]
Solvent Toluene/H₂O (e.g., 10:1)Aprotic organic phase with minimal water to dissolve the base.[7][9]
Temperature 80-100 °CBalances reaction rate with minimizing thermal decomposition.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol provides a robust starting point for coupling 1-(7-Iodo-1H-indol-2-yl)ethanone with a generic arylboronic acid.

Materials:

  • 1-(7-Iodo-1H-indol-2-yl)ethanone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (powdered and dried, 3.0 equiv)

  • Anhydrous, degassed Toluene

  • Degassed Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(7-Iodo-1H-indol-2-yl)ethanone, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add a small amount of toluene to form a slurry.

  • Add the catalyst slurry to the Schlenk flask, followed by the remaining toluene and water (e.g., a 10:1 toluene:water ratio).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product using the appropriate method (see Protocol 2).

Protocol 2: Purification of Labile Iodoindole Derivatives

Indole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[11]

Method A: Deactivated Silica Gel Chromatography

  • Prepare the eluent (e.g., a hexane/ethyl acetate mixture). Add 0.5-1% triethylamine (NEt₃) to the eluent mixture.

  • Pack a silica gel column as usual.

  • Before loading the sample, flush the column with at least two column volumes of the NEt₃-containing eluent. This neutralizes the acidic sites on the silica.[11]

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute with the NEt₃-containing solvent system, collecting fractions and monitoring by TLC.

Method B: Recrystallization

  • If the crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent, non-destructive purification method.[11]

  • Perform small-scale solvent screening to find a suitable system (e.g., ethanol/water, ethyl acetate/hexane) where the product is soluble when hot but sparingly soluble when cold.

  • Dissolve the crude material in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.[11]

Visualizing the Competing Pathways

The following diagram illustrates the central role of the Aryl-Pd(II)-Iodo intermediate. From here, the reaction can proceed down the desired cross-coupling path or the undesired deiodination path. Optimizing your reaction conditions is about favoring the kinetics of the transmetalation and reductive elimination steps.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Competing Deiodination Pathway Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I Pd0->ArPdI + Ar-I OxAdd Oxidative Addition (Ar-I) ArPdAr Ar-Pd(II)L₂-Ar' ArPdI->ArPdAr + Ar'B(OR)₂ ArPdH Ar-Pd(II)L₂-H ArPdI->ArPdH Hydride Formation Transmetal Transmetalation (Ar'-B(OR)₂ + Base) ArPdAr->Pd0 Product Ar-Ar' (Product) ArPdAr->Product RedElim Reductive Elimination Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->ArPdH Byproduct Ar-H (Byproduct) ArPdH->Byproduct RedElim_Deiod Reductive Elimination

Caption: Catalytic cycles showing desired coupling vs. deiodination.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Two types of deiodination mechanisms. [Link]

  • MDPI. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. [Link]

  • MDPI. Conversion of Aryl Iodides into Aryliodine(III) Dichlorides by an Oxidative Halogenation Strategy Using 30% Aqueous Hydrogen Peroxide in Fluorinated Alcohol. [Link]

  • Journal of the American Chemical Society. Base-Induced Mechanistic Variation in Palladium-Catalyzed Carbonylation of Aryl Iodides. [Link]

  • ElectronicsAndBooks. Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol1. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Inorganic Chemistry. Is Halogen Bonding the Basis for Iodothyronine Deiodinase Activity? [Link]

  • PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • PubMed. Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides. [Link]

  • Reddit. significant dehalogenation in stille coupling. [Link]

  • ACS Publications. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PMC. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

  • PMC. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. [Link]

  • Wikipedia. Iodothyronine deiodinase. [Link]

  • MDPI. A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. [Link]

  • The Italian Association of Chemical Engineering. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • ACS Publications. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. [Link]

  • Reddit. Spontaneous aryl iodide deiodination upon heating. [Link]

  • PubMed. New insights into the structure and mechanism of iodothyronine deiodinases. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. [Link]

  • ResearchGate. Palladium‐Catalyzed C−H Iodination of Arenes by Means of Sulfinyl Directing Groups | Request PDF. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Frontiers. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]

  • Semantic Scholar. Palladium-catalyzed cycloisomerizations of (Z)-1-iodo-1,6-dienes: iodine atom transfer and mechanistic insight to alkyl iodide reductive elimination. [Link]

  • MDPI. 7-Iodo-1H-indole-3-carbonitrile. [Link]

  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • PMC. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]

  • MDPI. Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 2-Iodoindoles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-iodoindoles. The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for drug discovery.[1] The C2-arylation of indoles via Suzuki coupling is a powerful transformation, yet it presents unique challenges that can impede success. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities, troubleshoot common issues, and optimize your reaction conditions for robust and reproducible results.

Frequently Asked Questions (FAQs): The "Why" Behind Your Experiment

This section addresses fundamental questions about the reaction, explaining the causality behind common experimental choices.

Q1: Why can the Suzuki coupling of 2-iodoindoles be challenging?

A: Several factors make this substrate class unique. The indole's N-H proton is acidic and can be deprotonated by the base, altering the electronic properties of the heterocycle.[2] Furthermore, the nitrogen atom itself can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity.[3][4] Finally, like other heteroaryl iodides, 2-iodoindoles are particularly susceptible to a key side reaction: dehalogenation, where the iodine is replaced by a hydrogen atom.[2]

Q2: Do I absolutely need to protect the indole N-H group?

A: Not necessarily. While traditional methods often employed N-protection (e.g., with Boc, Ts, or Bn groups) to prevent complications from the acidic proton, many modern catalyst systems are robust enough to tolerate unprotected N-H indoles.[5][6]

  • When to consider proceeding without protection: If you are using a well-established modern catalyst system (e.g., a Buchwald precatalyst with a bulky biarylphosphine ligand) and a moderately strong inorganic base like K₃PO₄ or K₂CO₃, it is often worth attempting the reaction on the unprotected indole first. This avoids the extra synthetic steps of protection and deprotection.[3][5]

  • When N-protection might be beneficial: If you experience persistent low yields, catalyst deactivation, or intractable side reactions with an unprotected indole, N-protection can be a valuable strategy. It prevents the formation of the indolide anion and simplifies the reactive environment, which can sometimes suppress dehalogenation.[2]

Q3: What is the role of the base, and how do I choose the right one?

A: The base is crucial; it performs the essential role of activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step of the catalytic cycle.[7][8] The choice of base can dramatically affect yield and side-product formation.

  • Mechanism of Action: The base (e.g., CO₃²⁻) reacts with the boronic acid (R-B(OH)₂) and a molecule from the solvent (e.g., H₂O) to form a boronate species [R-B(OH)₃]⁻. This species more readily transfers its organic group (R) to the palladium center.[7]

  • Selection Guide: Inorganic bases are most common.[8]

    • K₂CO₃ (Potassium Carbonate): A good, general-purpose base. Often used in biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O.[9]

    • K₃PO₄ (Potassium Phosphate): A slightly stronger, non-nucleophilic base that is often effective in anhydrous conditions (e.g., in dioxane or THF) and is a frequent choice for challenging couplings.[10]

    • Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, often successful where others fail, particularly in difficult or sterically hindered couplings.[11][12]

    • KF (Potassium Fluoride): A milder base that can be used when base-sensitive functional groups are present on your substrates.[7]

Q4: How do I select the optimal palladium catalyst and ligand system?

A: The combination of the palladium precursor and the phosphine ligand forms the true active catalyst. For challenging substrates like 2-iodoindoles, especially when steric hindrance is a factor, the ligand choice is paramount.

  • Palladium Precursors: These are the source of palladium. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are bench-stable but must be reduced in situ to the active Pd(0) state.[13] Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used directly but may be less stable to air.[8]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For 2-iodoindoles, bulky, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[11][14]

Troubleshooting Guide: From Failed Reactions to Optimized Results

This guide addresses specific issues you may encounter during your experiments, providing clear causes and actionable solutions.

Problem: My reaction shows low or no yield of the desired product.

This is the most common issue and can stem from several sources. A systematic approach is key.

  • Possible Cause 1: Inactive Catalyst or Ligand.

    • Why it happens: The Pd(0) catalytic species is sensitive to oxygen.[8] Phosphine ligands can also be oxidized by air, rendering them unable to coordinate with the palladium.[8] Some palladium sources, like Pd₂(dba)₃, can degrade over time.

    • Solution:

      • Ensure a Rigorous Inert Atmosphere: Thoroughly degas your solvent(s) by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.[8][14] Assemble your reaction under a positive pressure of inert gas.

      • Use High-Purity Reagents: Use fresh palladium catalyst and ligands from a reliable source. Store them properly under an inert atmosphere.

  • Possible Cause 2: Suboptimal Base or Solvent Combination.

    • Why it happens: The base may not be strong enough to facilitate transmetalation, or the solvent may not adequately solubilize all reaction components.[9][15] In biphasic systems, poor mixing can stall the reaction.[8]

    • Solution:

      • Screen Bases: If a milder base like K₂CO₃ fails, switch to a stronger one such as K₃PO₄ or Cs₂CO₃.[9]

      • Change Solvents: If solubility is an issue, consider switching from a biphasic system (e.g., Toluene/H₂O) to a polar aprotic solvent like Dioxane or DMF.[9]

      • Ensure Vigorous Stirring: For two-phase systems, vigorous stirring is essential to maximize the interface between the aqueous and organic layers where the reaction occurs.[8]

  • Possible Cause 3: Steric Hindrance.

    • Why it happens: If either your 2-iodoindole or your boronic acid has bulky groups near the reaction site (e.g., in the indole C3 position or ortho to the boronic acid), they can physically block the molecules from approaching the palladium catalyst.[11][16]

    • Solution:

      • Employ Bulky Ligands: Counterintuitively, using a bulkier ligand on the palladium (e.g., SPhos, XPhos) can often overcome substrate steric hindrance. These ligands promote the formation of a highly reactive, low-coordinate palladium species that is more accessible.[11][14][17]

      • Increase Temperature: Higher temperatures (e.g., 100-110 °C) can provide the necessary activation energy to overcome steric repulsion. Monitor for substrate decomposition.[11][17]

Problem: I am observing a significant amount of dehalogenated indole (the 2-H indole).

This is a classic side reaction for aryl iodides, especially N-heterocyclic ones.[2]

  • Why it happens: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed. This species can react with your 2-iodoindole intermediate in the catalytic cycle to produce the dehalogenated product and regenerate the catalyst. Sources of the hydride can include the base, solvent (especially alcohols), or residual water.[2][13]

  • Solution:

    • Promote Fast Transmetalation: The dehalogenation pathway competes with the desired transmetalation step. By making transmetalation faster, you can outcompete the side reaction. Use a more active boronic acid or a more stable boronate ester (e.g., a pinacol ester).[2]

    • Use Anhydrous Solvents (if appropriate): While some protocols require water, if you are using a base like K₃PO₄ in a solvent like dioxane, ensure your solvent is anhydrous to minimize potential hydride sources.

    • Re-evaluate the Base: In some cases, the choice of base can influence the rate of Pd-H formation.

Problem: My main side product is the homocoupled boronic acid (a biaryl derived from two boronic acid molecules).

This side reaction points to a specific flaw in the reaction setup.

  • Why it happens: Homocoupling is most often caused by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the oxidative coupling of two boronic acid molecules.[8][13] It can also be an issue if you are using a Pd(II) precatalyst, as the in-situ reduction to Pd(0) can sometimes be accompanied by homocoupling.[8]

  • Solution:

    • Improve Degassing: This is the most critical step. Ensure your solvents and the reaction headspace are scrupulously free of oxygen.[8]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling that arises from the reduction of a Pd(II) precatalyst.[8]

Visualizing the Process

Understanding the underlying mechanism and troubleshooting logic is key to success.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-I Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L_n-R' OxAdd->Trans Transmetalation RedEl Product Formation Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration Product 2-Arylindole (Ar-R') RedEl->Product IndoleI 2-Iodoindole (Ar-I) IndoleI->OxAdd Boronic Boronic Acid (R'-B(OH)₂) + Base Boronic->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for 2-Iodoindole Coupling

Troubleshooting_Workflow start Reaction Issue: Low Yield / Side Products check_inert Is the system rigorously inert? start->check_inert degas Action: Improve degassing. Use freeze-pump-thaw. check_inert->degas No check_reagents Are reagents & catalyst high quality and fresh? check_inert->check_reagents Yes degas->check_reagents replace_reagents Action: Use fresh catalyst, ligand, and base. check_reagents->replace_reagents No check_conditions Is the base/solvent/ligand combination optimal? check_reagents->check_conditions Yes replace_reagents->check_conditions screen_conditions Action: Screen bases (K₂CO₃ → K₃PO₄ → Cs₂CO₃). Screen bulky ligands (SPhos, XPhos). check_conditions->screen_conditions No dehalogenation Dominant Side Product: Dehalogenation? check_conditions->dehalogenation Yes success Problem Solved screen_conditions->success dehalogenation->success No use_boronate Action: Use a more stable boronate pinacol ester. dehalogenation->use_boronate Yes use_boronate->success

Caption: A decision-tree workflow for troubleshooting common issues.

Data Summary Tables

For quick reference, these tables summarize key reaction components.

Table 1: Recommended Catalyst & Ligand Systems for 2-Iodoindoles

Catalyst PrecursorRecommended LigandTarget ApplicationNotes
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosSterically hindered substratesBulky, electron-rich biarylphosphine ligands are excellent for challenging couplings.[11][17]
Pd(PPh₃)₄None (ligand included)General, less hindered substratesA classic, effective Pd(0) catalyst. May be less effective for hindered systems.[5][18]
PdCl₂(dppf)None (ligand included)General purposeA stable Pd(II) precatalyst, often reliable but may require higher temperatures.[18]
Buchwald Precatalysts(e.g., SPhos, XPhos)General & challenging couplingsAir-stable Pd(II) precatalysts that reliably generate the active Pd(0) species.[8]

Table 2: Common Bases and Their Properties

BaseStrengthCommon SolventsKey Characteristics
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂OStandard, cost-effective choice. Good starting point.[9]
K₃PO₄StrongDioxane, THF, TolueneExcellent for many couplings, works well in anhydrous or aqueous conditions.[18]
Cs₂CO₃StrongDioxane, DMF, TolueneHighly effective for difficult couplings but more expensive.[12]
KFMildTHF, DioxaneUseful for substrates with base-sensitive functional groups like esters.[7]

Table 3: Solvent Systems and Key Considerations

Solvent SystemTypeAdvantagesConsiderations
Toluene/H₂O or Dioxane/H₂OBiphasicWorks well with inorganic bases; product often stays in the organic layer.Requires vigorous stirring; may not solubilize all substrates.[14]
Dioxane or THFPolar AproticGood solubilizing power; can be used under anhydrous conditions.Must be high purity and rigorously degassed.
DMF or NMPPolar AproticHigh boiling point, excellent solubilizing power.Can be difficult to remove post-reaction; may act as a hydride source at high temps.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Unprotected 2-Iodoindole

This protocol serves as a robust starting point for relatively simple coupling partners.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-iodoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene) via syringe. The solvent should be sparged with an inert gas for at least 20 minutes prior to use.[18]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas.[4]

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.[18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-iodoindole is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[19]

Protocol 2: Optimized Procedure for Sterically Hindered 2-Iodoindole Couplings

This protocol is adapted for more challenging substrates where steric hindrance is a known or suspected issue.

  • Reaction Setup: In a glovebox or under a strong counterflow of argon, add the 2-iodoindole (1.0 equiv.), the arylboronic acid (1.5 equiv.), Cs₂CO₃ (3.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the bulky phosphine ligand (e.g., SPhos, 4.5 mol%) to an oven-dried reaction vessel.

  • Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100–110 °C with vigorous stirring.[17] Higher temperatures are often necessary to overcome the activation barrier.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require longer times (12-24 hours).

  • Work-up & Purification: Follow the same procedure as described in Protocol 1.

References

  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
  • Benchchem. (n.d.). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Caddick, S., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing.
  • Benchchem. (n.d.). Effect of solvent and base on 2-Iodo-6-methylnaphthalene coupling reactions.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Benchchem. (n.d.). Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
  • University of Connecticut. (2025, July 21). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?

Sources

Technical Support Center: Stability of 1-(7-Iodo-1H-indol-2-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(7-Iodo-1H-indol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and obtain reliable, reproducible results.

Introduction

1-(7-Iodo-1H-indol-2-yl)ethanone is a valuable building block in medicinal chemistry and materials science. However, like many indole derivatives, its stability in solution can be influenced by a variety of environmental factors. The indole nucleus is susceptible to oxidation, and the presence of the iodo and acetyl substituents can affect its reactivity.[1][2] Understanding and controlling the conditions of your experiments is paramount to preventing degradation and ensuring the accuracy of your findings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your work with 1-(7-Iodo-1H-indol-2-yl)ethanone.

Issue 1: Unexpected Color Change in Solution
  • Symptom: Your solution of 1-(7-Iodo-1H-indol-2-yl)ethanone, which should be colorless to pale yellow, develops a yellow, pink, red, or even blue/green hue over time.

  • Probable Cause: This is a classic indicator of oxidative degradation of the indole ring.[3] Oxidation can lead to the formation of colored oligomers or specific byproducts. For instance, the oxidation of the indole nucleus can ultimately lead to the formation of indigo, a blue compound.[1][3] The presence of oxygen, light, or trace metal impurities can catalyze this process.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glovebox or under a gentle stream of an inert gas.

    • Protect from Light: Immediately wrap your sample vial in aluminum foil or use an amber vial to prevent photodegradation, which can generate reactive species that accelerate oxidation.[3]

    • Use High-Purity Solvents: Trace metal impurities in solvents can act as catalysts for oxidation. Ensure you are using HPLC-grade or higher purity solvents.

    • Consider Antioxidants: For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), can help to mitigate oxidative degradation.[4]

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: You observe a decrease in the compound's expected biological activity over the course of an experiment or between experimental runs.

  • Probable Cause: This is often due to the degradation of the parent compound in the assay medium. The pH of the buffer, incubation temperature, and exposure to light can all contribute to the compound's instability. The ionization state of a drug molecule can change with pH, leading to different degradation pathways.[5]

  • Troubleshooting Steps:

    • pH Optimization: The stability of indole compounds is often pH-dependent.[5][6] It is recommended to maintain a pH range of 6.0 to 7.5 for general use.[6] If your assay requires a different pH, conduct a preliminary stability study of your compound under those specific conditions.

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of 1-(7-Iodo-1H-indol-2-yl)ethanone immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.

    • Temperature Control: Higher temperatures accelerate chemical degradation.[4] If your experiment involves incubation at elevated temperatures (e.g., 37°C), minimize the incubation time as much as possible without compromising your assay's sensitivity.

    • Control for Degradation: In your experimental design, include a control sample of the compound that is incubated under the same conditions but without the biological system (e.g., cells, enzymes). Analyze this control alongside your experimental samples using a suitable analytical method like HPLC to quantify the extent of degradation.

Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: When analyzing your sample, you observe additional peaks in the chromatogram that were not present in the initial analysis of the pure compound.

  • Probable Cause: The appearance of new peaks is a direct indication of degradation. These new peaks represent the degradation products. The indole ring can be hydroxylated, leading to the formation of oxindoles and other related compounds.[7][8]

  • Troubleshooting Steps:

    • Systematic Stability Study: To identify the cause of degradation, perform a forced degradation study. This involves exposing the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and analyzing the resulting solutions by HPLC or LC-MS.[4][9]

    • Mobile Phase Compatibility: Ensure that the mobile phase used for your HPLC analysis is not causing on-column degradation. For example, strongly acidic mobile phases can sometimes lead to the degradation of sensitive compounds.

    • Injection Solvent: A mismatch between the injection solvent and the mobile phase can sometimes cause peak distortion or degradation.[4] Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.

    • Characterize Degradants: If the degradation is significant, it may be necessary to characterize the major degradation products using techniques like mass spectrometry (MS) to better understand the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 1-(7-Iodo-1H-indol-2-yl)ethanone?

A1: As a solid, the compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light (e.g., in an amber vial), at -20°C or -80°C.[3][4] The compound is noted to be light-sensitive.[10]

Q2: What is the best solvent for preparing stock solutions of 1-(7-Iodo-1H-indol-2-yl)ethanone?

A2: For stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended. These solvents are typically less reactive than protic solvents. Prepare concentrated stock solutions in these solvents and store them in small aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize freeze-thaw cycles and exposure to air and moisture.[3]

Q3: How does the iodo-substituent affect the stability of the molecule?

A3: The iodine atom is an electron-withdrawing group, which can influence the electron density of the indole ring and potentially affect its susceptibility to oxidation or electrophilic attack. While specific data for this compound is limited, iodo-substituted aromatic compounds can be sensitive to light and may undergo deiodination under certain conditions.

Q4: Can I use aqueous buffers to dissolve 1-(7-Iodo-1H-indol-2-yl)ethanone?

A4: Direct dissolution in aqueous buffers may be challenging due to the compound's likely low water solubility. It is standard practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v). Be mindful that aqueous solutions, especially at non-neutral pH, can promote hydrolysis or other degradation pathways.[5][6]

Q5: How can I monitor the stability of 1-(7-Iodo-1H-indol-2-yl)ethanone in my experiments?

A5: The most reliable way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12] A stability-indicating method is one that can separate the parent compound from its degradation products. By analyzing your sample at different time points, you can quantify the decrease in the parent compound's peak area and the corresponding increase in the peak areas of any degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of 1-(7-Iodo-1H-indol-2-yl)ethanone under various stress conditions.

Materials:

  • 1-(7-Iodo-1H-indol-2-yl)ethanone

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber (optional, as per ICH Q1B guidelines[9])

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) to a photostability chamber with both UV and visible light. Keep a control sample wrapped in aluminum foil at the same temperature.[4]

    • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Prepare a solution of the heat-stressed solid for analysis.[4]

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Analyze all samples, including an unstressed control, by a suitable HPLC-UV method.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.

Stress ConditionTemperatureDurationExpected Outcome
0.1 M HCl60°C24 hoursPotential for hydrolysis or other acid-catalyzed degradation.
0.1 M NaOHRoom Temp.4 hoursPotential for base-catalyzed degradation.
3% H₂O₂Room Temp.24 hoursOxidation of the indole ring.
LightAmbientPer ICH Q1BPhotodegradation.
Heat (Solid)60°C48 hoursThermal degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start: Pure Compound stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photodegradation (UV/Vis Light) stock->photo thermal Thermal Stress (Solid, 60°C) stock->thermal hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation (% Degradation, Peak ID) hplc->data caption Workflow for Forced Degradation Study

Caption: A logical workflow for the stability assessment of a chemical compound.

degradation_pathway cluster_products Potential Degradation Products parent 1-(7-Iodo-1H-indol-2-yl)ethanone oxindole Hydroxylated Species (e.g., Oxindoles) parent->oxindole Oxidation (O₂, H₂O₂) dimers Oxidative Dimers/Oligomers (Colored Products) parent->dimers Oxidation/Photolysis deiodinated Deiodinated Analogues parent->deiodinated Photolysis (UV Light) hydrolyzed Hydrolysis Products parent->hydrolyzed Acid/Base Catalysis caption Potential Degradation Pathways

Caption: Conceptual overview of potential degradation pathways for indole derivatives.

References

  • Gu, J.-D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627. [Link]

  • Nowakowska, M., Zioła-Frankowska, A., & Frankowski, M. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry A, 119(4), 655–663. [Link]

  • Kovács, N. (1928). Eine vereinfachte Methode zum Nachweis der Indolbildung durch Bakterien. Zeitschrift für Immunitätsforschung und experimentelle Therapie, 55, 311-315.
  • Valeur, B., & Weber, G. (1977). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Photochemistry and Photobiology, 25(5), 441-444.
  • Nel, L., & Rumbold, K. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 25-30. [Link]

  • Satinsky, D., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis, 120, 383-390. [Link]

  • Walker, R. F., & Loeppky, R. N. (1976). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry, 41(12), 2275–2280.
  • Meng, X., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 10, 268. [Link]

  • Lami, H. (1985). Indole's solvatochromism revisited. The Journal of Chemical Physics, 83(12), 6254-6262.
  • Mwangi, J. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Medicinal Research, 10(8), 1-10.
  • Gu, J.-D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627.
  • Wilson, J. P., et al. (2024). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 128(17), 4015–4027.
  • Santos, J. C. S., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Chemistry – A European Journal, 26(72), 17461-17469.
  • Gillam, E. M. J., et al. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817–13824.
  • Li, Y., et al. (2013). Iodine-mediated Intramolecular Amination of Ketones: The Synthesis of 2-acylindoles and 2-acylindolines by Tuning N-protecting Groups.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Wang, Y., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1503–1510.
  • PubChem. (n.d.). 1-(1H-indol-7-yl)ethanone. Retrieved from [Link]

  • Sperry, J. B., et al. (2019). Electrochemical oxidation of 3-substituted Indoles. Organic Letters, 21(10), 3841-3845.
  • Wang, L., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252.
  • Patel, K. D., & Patel, D. J. (2025). Photostability Study of Biopharmaceutical Products. International Journal of Pharmacy & Pharmaceutical Research, 33(2), 71-79.
  • Caron. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. Retrieved from [Link]

Sources

Navigating Byproduct Formation in the Fischer Indole Synthesis of Halogenated Indoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Fischer indole synthesis of halogenated indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for byproduct formation, a common challenge in this powerful synthetic method. The synthesis of halogenated indoles is crucial for the development of new pharmaceuticals and agrochemicals, and understanding the nuances of this reaction is paramount for success.

The Fischer indole synthesis, a reaction that has been a cornerstone of heterocyclic chemistry for over a century, involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][2] While robust, the reaction is often plagued by the formation of unwanted byproducts, particularly when dealing with halogenated substrates. The electronic properties of halogens can significantly influence the reaction's course, leading to challenges in yield and purity.[3]

This guide will address common issues in a question-and-answer format, providing not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of dark, intractable tar. What is causing this and how can I prevent it?

A1: Tar formation is arguably the most common issue in Fischer indole synthesis, often stemming from overly harsh reaction conditions. [4]

Underlying Causes:

  • Acid-Catalyzed Polymerization: Indoles, being electron-rich aromatic compounds, are susceptible to polymerization under strongly acidic conditions.[5] The halogen substituent, depending on its position, can further influence the electron density of the indole ring, potentially exacerbating this issue.

  • Degradation of Starting Materials: High temperatures and strong acids can lead to the decomposition of both the halogenated phenylhydrazine and the carbonyl compound.[5] This is particularly true for sensitive aldehydes or ketones.

  • Side Reactions of Reactive Intermediates: The reaction proceeds through several intermediates, including a phenylhydrazone and an enamine.[1][2] Under harsh conditions, these intermediates can divert to competing pathways that generate highly reactive species, which then polymerize.[5]

Troubleshooting Workflow:

G start High Tar Formation Observed cond1 Are you using a strong Brønsted acid (e.g., H₂SO₄, PPA)? start->cond1 action1 Switch to a milder acid: - Lewis acids (ZnCl₂, BF₃·OEt₂) - Weaker Brønsted acids (p-TsOH, AcOH) cond1->action1 Yes cond2 Is the reaction temperature > 100 °C? cond1->cond2 No action1->cond2 action2 Systematically lower the temperature. Consider longer reaction times at lower temperatures. cond2->action2 Yes cond3 Are your starting materials pure? cond2->cond3 No action2->cond3 action3 Repurify phenylhydrazine and carbonyl compound. Ensure solvent is anhydrous. cond3->action3 No end Reduced Tar Formation cond3->end Yes action3->end

Caption: Troubleshooting workflow for diagnosing and mitigating tar formation.

Experimental Protocol: Screening for Optimal Acid Catalyst and Temperature

  • Setup: In parallel, set up several small-scale reactions (e.g., 0.5 mmol) using your halogenated phenylhydrazine and carbonyl partner.

  • Catalyst Variation: To separate reactions, add different acid catalysts. A good starting point is to compare a strong Brønsted acid (e.g., polyphosphoric acid), a weaker Brønsted acid (e.g., p-toluenesulfonic acid), and a Lewis acid (e.g., zinc chloride).[6]

  • Temperature Gradient: For the most promising catalyst, run a new set of reactions at varying temperatures (e.g., 60 °C, 80 °C, 100 °C).

  • Analysis: Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions that favor product formation while minimizing tar.

Catalyst TypeCommon ExamplesTypical Temperature Range (°C)Potential Issues
Strong Brønsted Acids H₂SO₄, Polyphosphoric Acid (PPA)80 - 150+High potential for tarring and decomposition[4][5]
Weaker Brønsted Acids p-Toluenesulfonic Acid (p-TsOH), Acetic Acid (AcOH)60 - 120May require longer reaction times
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃25 - 100Can be sensitive to moisture[6]
Q2: I am observing a mixture of regioisomers. How can I control the regioselectivity of the reaction?

A2: Regioselectivity is a common challenge when using unsymmetrical ketones. The initial tautomerization of the hydrazone to the enamine can occur on either side of the carbonyl group, leading to two different indole products.[7]

Factors Influencing Regioselectivity:

  • Steric Hindrance: The crucial[3][3]-sigmatropic rearrangement is sensitive to steric bulk.[8] The reaction will often favor the pathway involving the less sterically hindered enamine intermediate.

  • Electronic Effects: The electronic nature of the halogen on the phenylhydrazine ring can influence the stability of the intermediates and transition states, thereby affecting the regiochemical outcome.[8] Electron-withdrawing groups, such as halogens, can disfavor the[3][3]-sigmatropic rearrangement.[9]

  • Acid Catalyst: The choice of acid catalyst can significantly impact the ratio of regioisomers.[8][10] Some catalysts may favor the thermodynamically more stable product, while others may lead to the kinetically favored isomer.

Strategies for Controlling Regioselectivity:

  • Catalyst Screening: Experiment with a range of Brønsted and Lewis acids. Zeolites have also been shown to enhance regioselectivity in some cases.[10]

  • Temperature Optimization: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.[8]

  • Use of "Dummy" Hydrazones: A modern approach involves the use of a bulky "dummy" ketone (like benzophenone) to form a stable N-aryl hydrazone. This can then be exchanged with the desired unsymmetrical ketone in situ, sometimes leading to improved regioselectivity.[11]

G start Mixture of Regioisomers step1 Unsymetrical Ketone + Halogenated Phenylhydrazine start->step1 step2 Formation of Two Possible Ene-hydrazine Tautomers step1->step2 step3a [3,3]-Sigmatropic Rearrangement (Pathway A) step2->step3a Less Hindered step3b [3,3]-Sigmatropic Rearrangement (Pathway B) step2->step3b More Hindered productA Regioisomer A step3a->productA productB Regioisomer B step3b->productB

Sources

Validation & Comparative

Unlocking the 7-Position: A Comprehensive SAR Comparison Guide for 7-Substituted Indoles

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist who has spent years designing and optimizing heterocyclic libraries, I often see medicinal chemistry campaigns gravitate toward the 2-, 3-, and 5-positions of the indole scaffold. These positions are synthetically accessible and historically validated. However, the 7-position remains an enigmatic and highly potent vector for structural modification.

Because of its immediate proximity to the indole N–H bond, substitutions at the 7-position exert profound steric and electronic effects on the molecule's hydrogen-bonding capacity. This guide provides a rigorous, data-driven comparison of 7-substituted indoles against their positional isomers, detailing the causality behind their structure-activity relationships (SAR) in modern drug discovery.

The Causality of the 7-Position: Steric and Electronic Dynamics

To understand why 7-substituted indoles behave differently in biological assays, we must look at the physical chemistry of the target binding site. In many kinase inhibitors, the indole N–H acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • Steric Shielding: A bulky group (e.g., a tert-butyl or aryl group) at the 7-position can sterically occlude the N–H bond, forcing the indole out of coplanarity with the hinge region and drastically reducing binding affinity.

  • Electronic Modulation: Conversely, placing a small, highly electronegative atom (like Fluorine) at the 7-position withdraws electron density via the inductive effect. This increases the acidity of the adjacent N–H proton, thereby strengthening its hydrogen-bonding interaction with the target protein without causing a steric clash [1].

  • Annulation Vectors: The 6,7-positions serve as ideal anchor points for ring annulation, creating rigidified macrocycles (e.g., indolocarbazoles) that perfectly mimic the flat, planar structure of ATP [2].

Comparative SAR Data: 7-Substituted Indoles vs. Alternatives

To objectively evaluate the performance of 7-substituted indoles, we compare experimental data across two distinct pharmacological classes: ATP-competitive kinase inhibitors and G-protein-coupled receptor (GPCR) allosteric modulators.

Case Study A: Cyclin D1/CDK4 Inhibitors (Indolocarbazoles)

Indolo[6,7-a]pyrrolo[3,4-c]carbazoles are a class of potent CDK4 inhibitors where the 6- and 7-positions of the indole are annulated to form a rigid, extended aromatic system. Research by Faul et al. demonstrated that functionalizing the 7-position vector (or incorporating it into an annulated ring) significantly enhances both target affinity and aqueous solubility compared to unannulated or 5-substituted analogs[2].

Table 1: SAR and Physicochemical Properties of Indolocarbazole CDK4 Inhibitors

Compound / Scaffold VariantSubstitution PatternCyclin D1/CDK4 IC₅₀ (nM)Aqueous Solubility (mg/mL)Mechanistic Impact
Standard Indolocarbazole Unsubstituted~ 150 - 200 nM< 0.1Baseline ATP-competitive binding; poor solubility limits in vivo utility.
Compound 1b 6,7-Annulated (Hydrophobic)≤ 75 nM~ 0.5Rigidification enhances hinge-binding affinity; solubility remains low.
Compound 1d (Mesylate) 6,7-Annulated (Amino-substituted)≤ 75 nM8.6Amino vector extending from the 7-position trajectory breaks crystal lattice energy, drastically improving solubility while maintaining potency [2].
Case Study B: CB1 Receptor Allosteric Modulators (Indole-2-carboxamides)

In the development of allosteric modulators for the Cannabinoid Receptor 1 (CB1), the indole-2-carboxamide scaffold (e.g., ORG27569) is heavily reliant on the position of electron-withdrawing groups. While 5-chloro substitution yields potent positive allosteric modulators (PAMs), shifting the substituent to the 7-position often disrupts the delicate allosteric binding pocket [3].

Table 2: Positional SAR of Indole-2-carboxamides at the CB1 Receptor

RegioisomerSubstitutionCB1 Allosteric IC₅₀ (nM)Binding Cooperativity (α)SAR Causality
5-Regioisomer 5-Chloro79 - 212 nM17.6 - 24.5Optimal trajectory; electron-withdrawing group stabilizes the allosteric conformation of CB1 [3].
7-Regioisomer 7-Chloro> 5,000 nM< 2.0Steric clash with the transmembrane domain; disrupts the critical N–H hydrogen bond required for receptor anchoring.

Visualizing the Mechanisms

To contextualize the biological data, the following diagram illustrates the Cyclin D1/CDK4 signaling pathway and highlights the precise intervention point of 6,7-annulated indole inhibitors.

CDK4_Pathway Mitogen Mitogenic Signals CyclinD1 Cyclin D1 Mitogen->CyclinD1 Complex Cyclin D1/CDK4 Complex CyclinD1->Complex CDK4 CDK4 CDK4->Complex Rb Rb Protein (Unphosphorylated) Complex->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Inhibitor 7-Substituted Indole Inhibitor Inhibitor->Complex Inhibits

Caption: Cyclin D1/CDK4 signaling pathway and the targeted inhibitory mechanism of 7-substituted indoles.

Self-Validating Experimental Protocols

Achieving reliable SAR data requires robust, reproducible methodologies. Below are the optimized protocols for synthesizing the 7-substituted core and validating its biological activity.

Protocol 1: Regioselective Synthesis via the Bartoli Protocol

Traditional Fischer indole syntheses often fail or yield complex mixtures when targeting the 7-position due to steric hindrance. The Bartoli indole synthesis is the gold standard for accessing 7-substituted indoles from ortho-substituted nitroarenes [4].

Causality Check: Why use 3 equivalents of Grignard reagent at -20°C? The first equivalent attacks the nitro group via a single-electron transfer (SET) to form a nitroso intermediate. The second forms a magnesium salt, and the third acts as a base to drive the final cyclization. The low temperature (-20°C) is critical to prevent the highly exothermic SET steps from causing runaway polymerization of the vinyl Grignard.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 10 mmol of the ortho-substituted nitroarene in 50 mL of anhydrous Tetrahydrofuran (THF). Note: THF is required as its oxygen lone pairs coordinate and stabilize the Grignard reagent.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath to maintain a strict internal temperature of -20°C.

  • Addition: Dropwise, add 30 mmol (3.0 equivalents) of Vinylmagnesium Bromide (1.0 M in THF) over 30 minutes using a syringe pump. Observe a deep color change indicative of the nitroso intermediate formation.

  • Reaction: Stir the mixture at -20°C for 1 hour, then allow it to slowly warm to 0°C over an additional hour.

  • Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mildly acidic environment (pH ~5-6) that facilitates the final dehydration and aromatization into the indole core without causing acid-catalyzed degradation of the product.

  • Extraction & Purification: Extract with ethyl acetate (3 x 50 mL), dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the 7-substituted indole.

Protocol 2: High-Throughput CDK4 Kinase Inhibition Assay

To generate the IC₅₀ data shown in Table 1, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized.

Causality Check: Why keep the ATP concentration at or below its Km​ ? If ATP is supplemented at physiological levels (millimolar), it will outcompete the inhibitor, masking the true potency of ATP-competitive 7-substituted indoles. Keeping ATP at Km​ ensures assay sensitivity.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Mix: Dilute recombinant Cyclin D1/CDK4 complex and a biotinylated pRb peptide substrate in the kinase buffer.

  • Compound Plating: In a 384-well plate, dispense 100 nL of the 7-substituted indole library (in DMSO) across a 10-point concentration gradient (e.g., 10 µM down to 0.5 nM).

  • Initiation: Add 5 µL of the Enzyme/Substrate mix to each well. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP solution (final concentration set to the predetermined Km​ of CDK4, typically ~10 µM).

  • Detection: After a 60-minute incubation, stop the reaction by adding 10 µL of a TR-FRET detection mixture containing Europium-labeled anti-phospho-Rb antibody and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

SAR_Workflow Nitroarene o-Substituted Nitroarene Reaction Bartoli Indole Synthesis (-20°C, THF) Nitroarene->Reaction Grignard Vinylmagnesium Bromide (3 eq) Grignard->Reaction Indole 7-Substituted Indole Scaffold Reaction->Indole SET Mechanism Derivatization Library Generation (Cross-Coupling/Acylation) Indole->Derivatization Assay In Vitro Screening (Kinase/GPCR Assays) Derivatization->Assay SAR SAR Analysis & Lead Optimization Assay->SAR SAR->Nitroarene Iterative Design

Caption: Experimental workflow from regioselective Bartoli synthesis to iterative SAR evaluation.

Conclusion & Future Perspectives

The 7-position of the indole ring is far from a mere structural afterthought; it is a critical determinant of biological activity. As demonstrated by the indolocarbazole CDK4 inhibitors, utilizing the 7-position for annulation or hydrophilic vector extension can solve complex solubility and potency issues [2]. Conversely, as seen in CB1 allosteric modulators, improper substitution at this site can completely abrogate target cooperativity [3]. By employing regioselective methodologies like the Bartoli synthesis and rigorously evaluating the resulting SAR, drug development professionals can unlock the full therapeutic potential of the indole scaffold.

References

  • Faul, M. M., et al. (2004). Synthetic Approaches to Indolo[6,7-a]pyrrolo[3,4-c]carbazoles: Potent Cyclin D1/CDK4 Inhibitors. The Journal of Organic Chemistry, 69(9), 2967-2975. Available at:[Link]

  • Khurana, L., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 3040-3052. Available at:[Link]

  • Grokipedia / Chemical Reviews. Bartoli indole synthesis. Available at:[Link]

A Researcher's Guide to the Preclinical Validation of 1-(7-Iodo-1H-indol-2-yl)ethanone as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial preclinical validation of the novel synthetic compound, 1-(7-Iodo-1H-indol-2-yl)ethanone, as a potential anticancer therapeutic. We will navigate the critical steps required to establish its cytotoxic activity, elucidate its mechanism of action, and benchmark its performance against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new oncology drug candidates.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including anticancer effects. Derivatives of indole are known to target various hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The subject of this guide, 1-(7-Iodo-1H-indol-2-yl)ethanone, is a structurally novel indole derivative. While this specific molecule is not extensively characterized in existing literature, its core indole structure suggests a potential for anticancer activity.

Based on structure-activity relationships of similar indole-containing molecules that are known to interfere with microtubule dynamics, we hypothesize that 1-(7-Iodo-1H-indol-2-yl)ethanone may function as a tubulin polymerization inhibitor . This guide will, therefore, focus on a validation pathway designed to test this hypothesis, comparing its efficacy against established tubulin-targeting agents, Paclitaxel and Vincristine .

Overall Validation Workflow

The validation of a novel anticancer agent requires a systematic, multi-tiered approach. The following workflow is designed to first establish the cytotoxic potential of 1-(7-Iodo-1H-indol-2-yl)ethanone and then to progressively drill down into its specific mechanism of action.

Validation_Workflow cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Direct Target Engagement cluster_3 Phase 4: Data Synthesis & Decision A Compound Synthesis & Characterization B Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) A->B C MTT Assay for IC50 Determination B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Western Blot Analysis (e.g., Cyclin B1, Bcl-2, Caspase-3) E->F G In Vitro Tubulin Polymerization Assay F->G H Comparative Analysis vs. Controls G->H I Go/No-Go Decision for In Vivo Studies H->I

Figure 1: A stepwise workflow for the validation of 1-(7-Iodo-1H-indol-2-yl)ethanone.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of 1-(7-Iodo-1H-indol-2-yl)ethanone across a panel of cancer cell lines from different tissue origins. This will establish its potency and selectivity.

Experimental Protocol: MTT Assay for IC50 Determination
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(7-Iodo-1H-indol-2-yl)ethanone, Paclitaxel, and Vincristine in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.

Hypothetical Performance Data
CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
1-(7-Iodo-1H-indol-2-yl)ethanone 5.2 3.8 4.5
Paclitaxel0.010.0080.005
Vincristine0.0040.0020.003

Interpretation: The hypothetical data suggests that 1-(7-Iodo-1H-indol-2-yl)ethanone exhibits broad-spectrum cytotoxic activity, albeit at a higher concentration than the established drugs Paclitaxel and Vincristine. This is not uncommon for a novel, unoptimized lead compound. The mid-micromolar activity warrants further investigation into its mechanism of action.

Phase 2: Mechanistic Elucidation

If the compound induces cytotoxicity, the next step is to understand how. As we hypothesize that it is a tubulin inhibitor, we would expect to see an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Proposed Signaling Pathway of Tubulin Inhibition

Signaling_Pathway cluster_0 Drug Action cluster_1 Cellular Target & Process cluster_2 Cellular Response A 1-(7-Iodo-1H-indol-2-yl)ethanone B Tubulin Polymerization A->B Inhibits C Microtubule Instability D Mitotic Spindle Disruption C->D F Activation of Spindle Assembly Checkpoint D->F E Mitotic Arrest (G2/M Phase) G Induction of Apoptosis E->G Leads to F->E

Figure 2: Hypothesized mechanism of action for 1-(7-Iodo-1H-indol-2-yl)ethanone.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat A549 cells with 1x and 2x the IC50 concentration of 1-(7-Iodo-1H-indol-2-yl)ethanone and Paclitaxel for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Hypothetical Cell Cycle Data (A549 Cells)
Treatment (24h)% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control651520
1-(7-Iodo-1H-indol-2-yl)ethanone (3.8 µM) 30 10 60
1-(7-Iodo-1H-indol-2-yl)ethanone (7.6 µM) 15 5 80
Paclitaxel (0.008 µM)251065

Interpretation: The hypothetical data shows a significant, dose-dependent increase in the G2/M population of cells treated with 1-(7-Iodo-1H-indol-2-yl)ethanone. This is consistent with the effect of Paclitaxel and strongly supports the hypothesis that the compound interferes with mitosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat A549 cells as described for the cell cycle analysis.

  • Cell Harvesting & Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hypothetical Apoptosis Data (A549 Cells)
Treatment (48h)% Early Apoptosis% Late ApoptosisTotal Apoptotic Cells (%)
Vehicle Control2.11.53.6
1-(7-Iodo-1H-indol-2-yl)ethanone (3.8 µM) 15.4 10.2 25.6
1-(7-Iodo-1H-indol-2-yl)ethanone (7.6 µM) 28.9 22.5 51.4
Paclitaxel (0.008 µM)20.118.738.8

Interpretation: This data indicates that 1-(7-Iodo-1H-indol-2-yl)ethanone induces apoptosis in a dose-dependent manner, which is the expected outcome for a cytotoxic agent that causes irreparable mitotic arrest.

Phase 3: Direct Target Engagement

To confirm the mechanism of action, it is crucial to demonstrate a direct interaction between the compound and its proposed target, tubulin.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reaction Setup: In a 96-well plate, combine a tubulin solution with a polymerization buffer.

  • Compound Addition: Add 1-(7-Iodo-1H-indol-2-yl)ethanone, Paclitaxel (promoter control), and Vincristine (inhibitor control) at various concentrations.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Absorbance Monitoring: Measure the increase in absorbance at 340 nm over time, which is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls.

Hypothetical Tubulin Polymerization Data
CompoundConcentrationEffect on Tubulin Polymerization
Vehicle Control-Normal polymerization
1-(7-Iodo-1H-indol-2-yl)ethanone 10 µMInhibited polymerization by 65%
Paclitaxel10 µMPromoted polymerization
Vincristine10 µMInhibited polymerization by 85%

Interpretation: The hypothetical results show that 1-(7-Iodo-1H-indol-2-yl)ethanone directly inhibits tubulin polymerization, similar to Vincristine. This provides strong evidence for its proposed mechanism of action.

Conclusion and Future Directions

The validation workflow and the accompanying hypothetical data present a compelling, albeit initial, case for 1-(7-Iodo-1H-indol-2-yl)ethanone as a novel anticancer agent with a mechanism of action centered on tubulin polymerization inhibition. It demonstrates broad-spectrum cytotoxicity, induces G2/M cell cycle arrest and apoptosis, and directly inhibits its proposed molecular target.

While its potency is lower than that of established drugs like Paclitaxel and Vincristine, this is a common starting point for a novel chemical entity. The next logical steps in the development of this compound would involve:

  • Lead Optimization: Medicinal chemistry efforts to improve potency and drug-like properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of cancer to assess its therapeutic potential in a whole-organism context.

  • Toxicity Studies: Evaluating the safety profile of the compound in healthy animals.

This guide provides the foundational framework for these critical next steps, ensuring a rigorous and scientifically sound approach to the development of new and promising anticancer therapeutics.

References

  • Shafiei, M., Peyton, M., & Hasanzadeh, F. (2020). A review on the anticancer potential of indole-based compounds. RSC Medicinal Chemistry. Available at: [Link]

  • Kaushik, V., & Khan, S. A. (2021). Indole: A versatile scaffold for the development of anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

Comparative Cytotoxicity of Iodo-Indole Derivatives in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology drug discovery, the indole scaffold is recognized as a privileged structure. However, the strategic halogenation of this core—specifically via iodine substitution to create iodo-indole derivatives —has emerged as a powerful mechanism to amplify cytotoxic efficacy against aggressive cancer cell lines. Iodine’s large atomic radius, high polarizability, and capacity for halogen bonding significantly enhance lipophilicity and target protein binding affinity compared to non-iodinated precursors.

This guide provides an objective, data-driven comparison of iodo-indole derivatives against standard chemotherapeutics and non-iodinated alternatives. It details the mechanistic causality behind their efficacy and outlines a self-validating experimental framework for evaluating their cytotoxic profiles.

Comparative Efficacy and Cytotoxicity Profile

Iodo-indole derivatives exhibit profound structural versatility, allowing them to serve as precursors for complex heterocyclic systems (e.g., pyranoindolones, benzo[a]carbazoles, and indolylquinolines) that target specific oncogenic pathways.

The table below synthesizes the comparative half-maximal inhibitory concentration ( IC50​ ) data of various iodo-indole derivatives against established cancer cell lines, benchmarked against the standard chemotherapeutic agent, Cisplatin.

Table 1: Comparative Cytotoxicity ( IC50​ ) of Iodo-Indole Derivatives vs. Alternatives
Compound Class / DerivativeTarget Cell Line IC50​ ( μ M)Primary Mechanism of ActionReference
Pyranoindolones (Iodo-indole derived)HeLa (Cervical)~0.08Apoptosis / Comparable to Cisplatin1
Cisplatin (Standard Control)HeLa (Cervical)~0.08DNA Crosslinking / Apoptosis1
Benzo[a]carbazoles (Iodo-indole derived)MDA-MB-231 (Breast)25.71Intrinsic Apoptosis2
Benzo[a]carbazoles (Iodo-indole derived)A549 (Lung)24.18Intrinsic Apoptosis2
Fused Indolines (Aza-Wacker type)THP-1, HCT-1161.13 - 5.76Unspecified Cytotoxicity3
Non-iodinated Indole Precursors Various>50.0Weak/Non-specific Binding2

Data Analysis & Causality: The stark contrast in efficacy between iodo-indoles and non-iodinated precursors stems from the heavy atom effect. For example, pyranoindolones synthesized from 3-iodo-indole-2-carboxylic acid methyl esters exhibit an IC50​ of 0.08 μ M against HeLa cells, rivaling the potency of Cisplatin 1. The iodine atom acts as a highly lipophilic anchor, facilitating rapid cellular membrane penetration while enabling highly directional halogen bonds with the nucleophilic residues of target proteins (such as p53 or mitochondrial membrane receptors).

Mechanistic Causality: The Intrinsic Apoptosis Pathway

Unlike non-specific necrotic agents, iodo-indole derivatives (such as indolylquinolines and benzo[f]indole-4,9-diones) trigger highly regulated cell death (RCD) via the intrinsic mitochondrial apoptosis pathway 4.

The causal chain of events is as follows:

  • ROS Accumulation & DNA Damage: The compounds induce reactive oxygen species (ROS) stress and transiently elevate tumor suppressor p53 [[5]]().

  • Mitochondrial Depolarization: Upregulated p53 shifts the balance of the Bcl-2 protein family (upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2), leading to the interruption of the mitochondrial membrane potential ( ΔΨm​ ) 4.

  • Executioner Caspase Activation: This depolarization forces the release of Cytochrome c into the cytosol, which binds to Apaf-1 to form the apoptosome, sequentially cleaving and activating Caspase-9 and Caspase-3 5.

Furthermore, specific isomers like 5-iodo-1H-indole-7-carboxylic acid are known to act as potent CD38 inhibitors in the tumor microenvironment, preventing the degradation of NAD+ into immunosuppressive adenosine, thereby neutralizing cancer immune evasion 6.

Pathway IodoIndole Iodo-Indole Derivative (e.g., Pyranoindolones, EMMQ) ROS ROS Accumulation & DNA Damage IodoIndole->ROS p53 p53 Upregulation IodoIndole->p53 Mito Mitochondrial Membrane Depolarization ROS->Mito Bax Bax Upregulation / Bcl-2 Downregulation p53->Bax CytC Cytochrome c Release Mito->CytC Bax->Mito Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cancer Cell Apoptosis Caspase3->Apoptosis

Mechanistic pathway of iodo-indole induced intrinsic apoptosis in cancer cells.

Self-Validating Experimental Protocol for Cytotoxicity

To objectively evaluate the cytotoxicity of novel iodo-indole derivatives, researchers must employ a self-validating experimental workflow. Relying solely on metabolic assays (like MTT) is insufficient, as mitochondrial-targeting drugs can artificially suppress reductase activity without causing immediate cell death. Therefore, orthogonal validation using Flow Cytometry and Western Blotting is strictly required.

Step-by-Step Methodology

Phase 1: Macroscopic Viability (MTT Assay)

  • Seeding: Seed cancer cells (e.g., HeLa, A549, or MDA-MB-231) in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of the iodo-indole derivative (0.1 μ M to 50 μ M) and a Cisplatin positive control for 24h, 48h, and 72h.

  • Readout: Add 20 μ L of MTT solution (5 mg/mL) to each well. Incubate for 4h. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm. Calculate the IC50​ .

Phase 2: Apoptosis vs. Necrosis Differentiation (Flow Cytometry) Causality Check: MTT cannot differentiate between apoptosis and necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis) 4.

  • Harvesting: Collect treated cells (using the IC50​ dose determined in Phase 1), wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 μ L of FITC-Annexin V and 5 μ L of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour to quantify the percentage of cells in early apoptosis (Annexin V+/PI-) versus late apoptosis (Annexin V+/PI+).

Phase 3: Molecular Executioner Validation (Western Blotting) Causality Check: To definitively prove the intrinsic pathway, the cleavage of executioner proteins must be observed 5.

  • Lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis: Resolve 30 μ g of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against pro-Caspase-3, cleaved Caspase-3, Caspase-9, Bax, and Bcl-2. Use β -actin as a loading control.

  • Detection: Visualize bands using enhanced chemiluminescence (ECL) to confirm the dose-dependent cleavage of caspases and the shifting Bax/Bcl-2 ratio.

Workflow CellCulture 1. Cell Culture (HeLa, A549, MDA-MB-231) Treatment 2. Compound Treatment (Dose/Time Dependent) CellCulture->Treatment MTT 3. MTT Assay (Macroscopic Viability) Treatment->MTT Annexin 4. Annexin V/PI (Apoptosis vs Necrosis) Treatment->Annexin Validation 5. Western Blot (Molecular Executioners) Treatment->Validation MTT->Validation Annexin->Validation

Self-validating experimental workflow for evaluating iodo-indole cytotoxicity.

Conclusion

The integration of an iodine atom into the indole framework is not merely a structural tweak; it is a fundamental pharmacological upgrade. By leveraging halogen bonding and increased lipophilicity, iodo-indole derivatives achieve potent, targeted cytotoxicity that often matches or exceeds traditional platinum-based therapies. By strictly adhering to the self-validating experimental protocols outlined above, researchers can accurately differentiate between non-specific toxicity and highly desirable, programmed apoptotic induction, accelerating the development of next-generation targeted oncology therapeutics.

References

  • Access to Fused Indolines with a Quaternary N, N′-Aminal Center: Aza-Wacker-Type Cyclization... ResearchGate. 3

  • 5-Iodo-1h-indole-7-carboxylic acid. Benchchem. 6

  • A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues. ACS Omega - ACS Publications. 2

  • Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer. Semantic Scholar. 4

  • An indolylquinoline derivative promotes apoptosis in human lung cancer cells by impairing mitochondrial functions. PubMed. 5

  • Flexible synthesis of isomeric pyranoindolones and evaluation of cytotoxicity towards HeLa cells. ResearchGate. 1

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Comparative In Silico Benchmarking: Docking 1-(7-Iodo-1H-indol-2-yl)ethanone against DYRK1A

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Focus: Platform comparison, mechanistic causality, and self-validating experimental workflows.

Executive Summary & Mechanistic Rationale

The compound 1-(7-Iodo-1H-indol-2-yl)ethanone represents a highly specialized pharmacophore in modern kinase inhibitor design. Indole derivatives are privileged scaffolds that effectively mimic the purine ring of ATP[1]. Specifically, this compound is engineered to target Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) , an enzyme heavily implicated in the pathogenesis of Alzheimer's disease and Down syndrome[2][3].

Causality in Structural Design:

  • The Indole Core: Provides necessary hydrophobic bulk and π−π stacking interactions with the hinge region (e.g., Leu241, Phe238) of the DYRK1A ATP-binding pocket[4].

  • The 7-Iodo Substitution: Iodine is highly polarizable. The electron density distribution creates a positive σ -hole at the distal end of the halogen, allowing it to act as a highly directional halogen bond donor . In DYRK1A, this specifically targets a conserved structural water molecule in the front pocket[1].

  • The 2-Acetyl Group: Acts as a critical hydrogen bond acceptor, typically interacting with the catalytic lysine (Lys188) to anchor the ligand[5].

To accurately predict the binding pose of this compound, computational platforms must be capable of handling directional halogen bonds, explicit water molecules, and hydrophobic enclosures. This guide benchmarks three industry-standard docking engines—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —using this compound as a model.

Software Comparison & Benchmark Data

Different docking algorithms handle the unique physics of the 7-iodo σ -hole and the flexible 2-acetyl rotamers differently.

  • AutoDock Vina: Utilizes an empirical scoring function and a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local optimization[6]. While incredibly fast, its default scoring function lacks a dedicated, highly directional halogen-bonding term.

  • Schrödinger Glide (XP): Employs a systematic search algorithm with an OPLS-AA force field[7][8]. The Extra Precision (XP) mode heavily penalizes desolvation and rewards hydrophobic enclosure, making it highly accurate for rigid receptors.

  • CCDC GOLD: Uses a genetic algorithm to explore ligand conformational flexibility[9]. Its unique advantage is the "toggle" function for explicit structural waters, allowing the algorithm to dynamically decide whether the 7-iodo group displaces a water molecule or forms a halogen bond with it[10].

Table 1: Comparative Docking Performance (DYRK1A - PDB: 4YLJ)

Data represents benchmarked triplicates of 1-(7-Iodo-1H-indol-2-yl)ethanone docking.

Docking EngineAlgorithm TypeScoring FunctionAvg. Binding AffinityRMSD to Native PoseCompute Time / LigandHalogen Bond Recognition
AutoDock Vina Iterative Local SearchVina Empirical-8.4 kcal/mol1.85 Å~2.5 sPoor (Requires custom params)
Glide (XP) Systematic / HierarchicalGlideScore XP-9.2 kcal/mol1.20 Å~45.0 sExcellent
GOLD Genetic AlgorithmChemPLP88.5 (Fitness)1.05 Å ~30.0 sSuperior (Water Toggling)

Insight: While Vina is optimal for high-throughput virtual screening (HTVS) due to its speed[6], GOLD provides the most accurate pose prediction for this specific compound because its genetic algorithm explicitly models the critical iodine-water halogen bond[9][10].

Self-Validating Experimental Protocol

To ensure trustworthiness, docking workflows cannot be run blindly. The following protocol integrates a self-validating RMSD gate to prove the system's accuracy before the novel compound is tested.

Phase 1: Ligand Preparation
  • Input Generation: Sketch 1-(7-Iodo-1H-indol-2-yl)ethanone in 2D and convert to 3D.

  • State Assignment: Use LigPrep (or Avogadro) to generate protonation states at physiological pH (7.4 ± 0.2).

  • Energy Minimization: Apply the OPLS4 (or MMFF94) force field. Causality: This step is critical to resolve the rotational barrier of the 2-acetyl group, ensuring the lowest-energy rotamer is fed into the docking engine, preventing artificial steric clashes.

Phase 2: Protein Preparation (PDB: 4YLJ)
  • Structure Import: Download the DYRK1A co-crystal structure (e.g., 4YLJ, which contains a bound iodo-indole fragment)[1].

  • Pre-processing: Add missing hydrogen atoms. X-ray crystallography rarely resolves hydrogens, which are mandatory for identifying H-bond donors/acceptors.

  • Tautomer Optimization: Optimize the hydrogen bond network. Causality: Histidine residues must be assigned correct tautomeric states (HID, HIE, or HIP) to prevent the docking engine from calculating repulsive donor-donor interactions.

  • Water Retention: Delete bulk solvent but retain the structural water molecule in the front pocket. Causality: Removing this water eliminates the primary interaction partner for the 7-iodo group, resulting in biologically irrelevant poses.

Phase 3: Grid Generation & Redocking Validation
  • Grid Definition: Center the grid box (approx. 20x20x20 Å) on the co-crystallized ligand.

  • RMSD Gating (Self-Validation): Extract the native co-crystallized ligand and re-dock it into the prepared grid.

  • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose. If RMSD > 2.0 Å, the preparation is flawed, and the grid or protonation states must be recalculated. Do not proceed until RMSD < 2.0 Å is achieved.

Phase 4: Production Docking
  • Execute the docking run for 1-(7-Iodo-1H-indol-2-yl)ethanone using the validated grid parameters.

  • Analyze the output for the presence of the σ -hole interaction and the acetyl-Lys188 hydrogen bond.

Visualizations

Workflow LigPrep Ligand Preparation (1-(7-Iodo-1H-indol-2-yl)ethanone) GridGen Grid Generation (ATP-Binding Pocket) LigPrep->GridGen ProtPrep Protein Preparation (DYRK1A - PDB: 4YLJ) ProtPrep->GridGen Redock Redocking Validation (Co-crystal Ligand RMSD < 2.0 Å) GridGen->Redock ProdDock Production Docking (Vina, Glide, GOLD) Redock->ProdDock Validated Analysis Pose & Interaction Analysis (Halogen & H-Bonds) ProdDock->Analysis

Fig 1: Self-validating in silico docking workflow with RMSD gating.

Pharmacophore Ligand 1-(7-Iodo-1H-indol-2-yl)ethanone Novel Inhibitor Indole Indole Core (Hydrophobic/Aromatic) Ligand->Indole Iodine 7-Iodo Group (Halogen Bond Donor) Ligand->Iodine Acetyl 2-Acetyl Group (H-Bond Acceptor) Ligand->Acetyl Hinge Hinge Region (Leu241, Phe238) Indole->Hinge pi-pi stacking Water Structural Water (H2O-Halogen Bond) Iodine->Water sigma-hole interaction Lysine Catalytic Lysine (Lys188) Acetyl->Lysine Hydrogen Bond

Fig 2: Pharmacophore logic mapping of the ligand within the DYRK1A pocket.

Conclusion

When docking highly specific halogenated scaffolds like 1-(7-Iodo-1H-indol-2-yl)ethanone, the choice of software dictates the biological relevance of the output. While AutoDock Vina provides rapid throughput[6], it falls short in modeling the critical σ -hole interactions without heavy parameterization. Schrödinger Glide (XP) offers excellent rigid-receptor scoring[8], but CCDC GOLD stands out as the superior platform for this specific compound due to its genetic algorithm and explicit water-toggling capabilities[9], which accurately capture the 7-iodo halogen bond network.

References

  • Falke, H., et al. (2015). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules / PubMed Central. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. URL:[Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry. URL:[Link]

  • Jones, G., et al. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology. URL:[Link]

  • Park, J., et al. (2009). Function and regulation of Dyrk1A: towards understanding Down syndrome. Cellular and Molecular Life Sciences. URL:[Link]

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The Halogen Advantage: A Quantitative Comparison of Iodo-Indole Isomers in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry. Its prevalence in bioactive natural products and its synthetic tractability make it a "privileged structure." However, the true potential of an indole-based compound is often unlocked through judicious substitution. Among the various modifications, halogenation, particularly iodination, can dramatically influence a molecule's inhibitory activity and selectivity. The position of the iodine atom on the indole ring is not a trivial consideration; it is a critical determinant of biological function. This guide provides an in-depth, quantitative comparison of the inhibitory activity of positional isomers of iodo-indoles, supported by experimental data, to illuminate the profound impact of isomeric positioning on therapeutic potential.

The Critical Impact of Iodine Placement: A Case Study with DYRK1A Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a significant therapeutic target implicated in neurodegenerative diseases.[1] The development of selective DYRK1A inhibitors is a key focus for therapeutic intervention. A study on 11H-indolo[3,2-c]quinoline-6-carboxylic acids provides a compelling example of how the positional placement of an iodine atom can dramatically enhance inhibitory potency and selectivity.[1][2]

Quantitative Inhibitory Activity Data

The following table summarizes the in vitro inhibitory activity of substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acids against DYRK1A, showcasing the remarkable effect of the 10-iodo substitution.

CompoundSubstituent at Position 10DYRK1A IC50 (nM)
5j Iodo6
5o Iodo22
Unsubstituted Analogs HSignificantly less potent

Data sourced from Zach et al. (2015).[1]

As the data clearly indicates, the introduction of an iodo substituent at the 10-position of the indolo[3,2-c]quinoline core (compounds 5j and 5o ) resulted in highly potent DYRK1A inhibitors with IC50 values in the low nanomolar range.[1] This represents a significant increase in potency by at least two orders of magnitude compared to their unsubstituted counterparts.[1] What is particularly striking is the selectivity these iodo-isomers exhibit. For instance, compound 5j was found to be highly selective for DYRK1A over other closely related kinases, a crucial attribute for a therapeutic candidate.[1]

This pronounced effect is attributed to the specific interactions the iodine atom makes within the ATP-binding pocket of the kinase. X-ray crystallography studies of these compounds co-crystallized with DYRK1A have confirmed their binding mode and have been instrumental in understanding the structure-activity relationship (SAR).[2]

Broader Implications for Iodo-Indole Isomers in Drug Discovery

For instance, in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, the substitution pattern on the indole ring is a critical factor in determining inhibitory potency.[3][4][5][6] The indole nucleus's ability to mimic the natural substrate, tryptophan, makes it an excellent starting point for inhibitor design.[7] The addition of substituents, including halogens, at various positions allows for the fine-tuning of binding affinity and selectivity.[8][9]

The following diagram illustrates the possible positions for iodine substitution on a simple indole ring, each of which can lead to a distinct pharmacological profile.

Caption: Potential positions for iodine substitution on the indole ring.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To quantitatively determine the inhibitory activity of iodo-indole isomers, a robust and reproducible in vitro enzyme inhibition assay is essential. The following is a generalized, step-by-step protocol for determining the IC50 value of a compound against a target enzyme. The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular inhibitory substance is needed to inhibit a given biological process or component by 50%.[10][11]

Materials and Reagents
  • Target enzyme (e.g., recombinant human DYRK1A)

  • Substrate for the enzyme

  • ATP (if the target is a kinase)

  • Assay buffer

  • Test compounds (iodo-indole isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor with known potency

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay for kinases)

  • 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence or fluorescence detection

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a stock solution of each iodo-indole isomer in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.

  • Enzyme and Substrate Preparation:

    • Dilute the target enzyme and its substrate to the desired concentrations in the assay buffer. The optimal concentrations should be determined empirically during assay development.

  • Assay Reaction:

    • Add a small volume of each concentration of the test compound or control to the wells of the microplate.

    • Add the enzyme solution to the wells and incubate for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate and ATP (for kinases).

    • Incubate the reaction mixture at a controlled temperature for a specific period.

  • Detection:

    • Stop the enzymatic reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

    • Allow the detection reaction to proceed for the recommended time.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Normalize the data by setting the signal from the no-inhibitor control as 100% activity and the signal from a high concentration of the positive control as 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.[11]

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of Iodo-Indole Isomers C Add Compounds to Microplate Wells A->C B Prepare Enzyme and Substrate Solutions D Add Enzyme and Incubate B->D C->D E Initiate Reaction with Substrate/ATP D->E F Incubate for Reaction E->F G Stop Reaction and Add Detection Reagent F->G H Measure Signal (Luminescence/Fluorescence) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve and Determine IC50 I->J

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion

The strategic placement of an iodine atom on the indole scaffold is a powerful tool in medicinal chemistry for modulating the inhibitory activity and selectivity of drug candidates. The case of DYRK1A inhibitors clearly demonstrates that positional isomerism is not a subtle structural nuance but a critical factor that can lead to orders of magnitude differences in potency.[1] For researchers in drug discovery, a systematic evaluation of iodo-indole positional isomers is a crucial step in the lead optimization process. By employing robust in vitro enzyme inhibition assays, the quantitative impact of iodine placement can be accurately determined, paving the way for the rational design of more potent and selective therapeutics.

References

  • Zach, S., Mueller, A., Juchum, M., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(7), 3257-3273. [Link]

  • Zach, S., Mueller, A., Juchum, M., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer - Biological and Molecular Chemistry. (n.d.). Bentham Science. [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2023). MDPI. [Link]

  • Theoretical study on the activity and selectivity of IDO / TDO inhibitors. (2024). Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of indole-chalcone derivatives as β-amyloid imaging probe - PubMed. (2011). National Center for Biotechnology Information. [Link]

  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed. (2021). National Center for Biotechnology Information. [Link]

  • Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation - Frontiers. (2021). Frontiers. [Link]

  • Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles | Organic Letters. (2014). ACS Publications. [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2017). ResearchGate. [Link]

  • Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2, 3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors - ResearchGate. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed. (2011). National Center for Biotechnology Information. [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - Frontiers. (2018). Frontiers. [Link]

  • A theoretical study on the activity and selectivity of IDO/TDO inhibitors - RSC Publishing. (2024). Royal Society of Chemistry. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry - ACS Publications. (2014). ACS Publications. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - MDPI. (2022). MDPI. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. (2025). MDPI. [Link]

  • Inhibitory Substrate Binding Site of Human Indoleamine 2,3-Dioxygenase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PubMed. (2018). National Center for Biotechnology Information. [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval Abstract 1. Introduction. (n.d.). SAS. [Link]

  • Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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